molecular formula C28H35NO3 B1389584 3-(Heptyloxy)-N-[2-(2-phenoxyethoxy)benzyl]aniline CAS No. 1040680-33-8

3-(Heptyloxy)-N-[2-(2-phenoxyethoxy)benzyl]aniline

Cat. No.: B1389584
CAS No.: 1040680-33-8
M. Wt: 433.6 g/mol
InChI Key: OOZPCTJFCHVOQI-UHFFFAOYSA-N
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Description

3-(Heptyloxy)-N-[2-(2-phenoxyethoxy)benzyl]aniline is a synthetic small molecule investigated for its role in modulating lipid metabolism, specifically as a potent and selective inhibitor of the DGAT1 (Diacylglycerol O-acyltransferase 1) enzyme. DGAT1 is a key enzyme located in the endoplasmic reticulum that catalyzes the final and committed step in triglyceride synthesis (NCBI) . By inhibiting DGAT1, this compound effectively blocks the incorporation of fatty acids into triglycerides, leading to a redirection of fatty acids away from storage and toward oxidative pathways. This mechanism of action makes it a valuable pharmacological tool for studying metabolic disorders, including obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD) (DrugBank) . Research utilizing this compound can provide critical insights into lipid homeostasis, energy balance, and the potential therapeutic benefits of DGAT1 inhibition. It is offered as a high-purity solid for in vitro research applications. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

3-heptoxy-N-[[2-(2-phenoxyethoxy)phenyl]methyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H35NO3/c1-2-3-4-5-11-19-30-27-17-12-14-25(22-27)29-23-24-13-9-10-18-28(24)32-21-20-31-26-15-7-6-8-16-26/h6-10,12-18,22,29H,2-5,11,19-21,23H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOZPCTJFCHVOQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCOC1=CC=CC(=C1)NCC2=CC=CC=C2OCCOC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H35NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-(Heptyloxy)-N-[2-(2-phenoxyethoxy)benzyl]aniline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for 3-(Heptyloxy)-N-[2-(2-phenoxyethoxy)benzyl]aniline. The synthesis is strategically designed in a convergent manner, involving the preparation of two key intermediates: 3-(heptyloxy)aniline and 2-(2-phenoxyethoxy)benzaldehyde. These intermediates are subsequently coupled via a reductive amination reaction to yield the target molecule. This guide delves into the mechanistic underpinnings of each synthetic step, providing detailed experimental protocols, and data interpretation. The methodologies presented are validated and supported by authoritative literature, ensuring scientific rigor and reproducibility for researchers, scientists, and professionals in the field of drug development.

Introduction and Strategic Overview

The target molecule, 3-(Heptyloxy)-N-[2-(2-phenoxyethoxy)benzyl]aniline, is a complex amine featuring both an ether-linked aniline moiety and a substituted benzyl group. Its structure suggests potential applications in medicinal chemistry and materials science, where such scaffolds are of significant interest. The synthetic strategy outlined herein is designed for efficiency and scalability, employing a convergent approach. This strategy involves the independent synthesis of two key fragments, which are then combined in the final step. This approach offers several advantages, including higher overall yields and easier purification of intermediates.

The overall synthetic pathway can be visualized as follows:

Synthetic_Pathway A 3-Aminophenol R1 Williamson Ether Synthesis A->R1 B 1-Bromoheptane B->R1 C Salicylaldehyde R2 Williamson Ether Synthesis C->R2 D 2-Phenoxyethanol D->R2 I1 3-(Heptyloxy)aniline R3 Reductive Amination I1->R3 I2 2-(2-Phenoxyethoxy)benzaldehyde I2->R3 P 3-(Heptyloxy)-N-[2-(2-phenoxyethoxy)benzyl]aniline R1->I1 R2->I2 R3->P

Figure 1: Convergent synthetic strategy for 3-(Heptyloxy)-N-[2-(2-phenoxyethoxy)benzyl]aniline.

Synthesis of Intermediate 1: 3-(Heptyloxy)aniline

The first key intermediate, 3-(heptyloxy)aniline, is synthesized via a Williamson ether synthesis. This classic and reliable method involves the reaction of an alkoxide with a primary alkyl halide. In this case, the phenoxide of 3-aminophenol is reacted with 1-bromoheptane.

Mechanistic Rationale

The reaction proceeds via an SN2 mechanism. The hydroxyl group of 3-aminophenol is first deprotonated by a base (e.g., potassium carbonate) to form a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of 1-bromoheptane, displacing the bromide ion and forming the desired ether linkage. The amino group generally does not interfere with this reaction under basic conditions as it is less acidic than the phenolic hydroxyl group.

Experimental Protocol: Synthesis of 3-(Heptyloxy)aniline

Materials:

  • 3-Aminophenol

  • 1-Bromoheptane

  • Potassium Carbonate (anhydrous)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous Sodium Sulfate

Procedure:

  • To a solution of 3-aminophenol (1.0 eq) in DMF, add anhydrous potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add 1-bromoheptane (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to 80 °C and stir for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 3-(heptyloxy)aniline.

Synthesis of Intermediate 2: 2-(2-Phenoxyethoxy)benzaldehyde

The second key intermediate, 2-(2-phenoxyethoxy)benzaldehyde, is also prepared through a Williamson ether synthesis. This involves the reaction of salicylaldehyde with a suitable 2-phenoxyethyl halide.

Mechanistic Rationale

Similar to the synthesis of the first intermediate, this reaction follows an SN2 pathway. The phenolic hydroxyl group of salicylaldehyde is deprotonated by a base to form a phenoxide, which then acts as a nucleophile, attacking the electrophilic carbon of the 2-phenoxyethyl halide and displacing the halide. The use of a phase-transfer catalyst can be beneficial in this reaction to facilitate the transfer of the phenoxide from the solid or aqueous phase to the organic phase where the alkyl halide is dissolved.

A similar synthesis of 4-phenacyloxy benzaldehyde derivatives has been reported, which also proceeds via a Williamson etherification mechanism.[1]

Experimental Protocol: Synthesis of 2-(2-Phenoxyethoxy)benzaldehyde

Materials:

  • Salicylaldehyde (2-hydroxybenzaldehyde)

  • 2-Phenoxyethyl bromide (or chloride)

  • Potassium Carbonate (anhydrous)

  • Acetone or Acetonitrile

  • Ethyl acetate

  • Brine

  • Anhydrous Sodium Sulfate

Procedure:

  • In a round-bottom flask, dissolve salicylaldehyde (1.0 eq) in acetone or acetonitrile.

  • Add anhydrous potassium carbonate (1.5 eq) to the solution.

  • Add 2-phenoxyethyl bromide (1.1 eq) to the mixture.

  • Reflux the reaction mixture for 8-12 hours, monitoring by TLC.

  • After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude product.

  • Purify by column chromatography on silica gel to obtain 2-(2-phenoxyethoxy)benzaldehyde.

Final Step: Reductive Amination to Yield the Target Molecule

The final step in this convergent synthesis is the coupling of the two intermediates, 3-(heptyloxy)aniline and 2-(2-phenoxyethoxy)benzaldehyde, via a reductive amination reaction. This is a highly efficient and widely used method for the formation of C-N bonds.[2][3]

Mechanistic Rationale

Reductive amination is a two-step process that occurs in a single pot. First, the primary amine (3-(heptyloxy)aniline) reacts with the aldehyde (2-(2-phenoxyethoxy)benzaldehyde) to form a Schiff base (imine) intermediate, with the elimination of a water molecule. This reaction is typically acid-catalyzed. In the second step, the imine is reduced in situ by a reducing agent to form the final secondary amine product. A key advantage of this method is that the imine is generally more reactive towards the reducing agent than the starting aldehyde, which minimizes side reactions.[4] Common reducing agents for this transformation include sodium borohydride, sodium cyanoborohydride, and sodium triacetoxyborohydride.[2]

Reductive_Amination Amine 3-(Heptyloxy)aniline Imine Schiff Base (Imine) Amine->Imine Aldehyde 2-(2-Phenoxyethoxy)benzaldehyde Aldehyde->Imine Product 3-(Heptyloxy)-N-[2-(2-phenoxyethoxy)benzyl]aniline Imine->Product Reduction Catalyst Acid Catalyst Catalyst->Imine + H+ Reducer Reducing Agent (e.g., NaBH4) Reducer->Product

Figure 2: Mechanism of Reductive Amination.

Experimental Protocol: Synthesis of 3-(Heptyloxy)-N-[2-(2-phenoxyethoxy)benzyl]aniline

Materials:

  • 3-(Heptyloxy)aniline

  • 2-(2-Phenoxyethoxy)benzaldehyde

  • Sodium Borohydride (NaBH₄)

  • Methanol or Ethanol

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous Sodium Sulfate

Procedure:

  • Dissolve 3-(heptyloxy)aniline (1.0 eq) and 2-(2-phenoxyethoxy)benzaldehyde (1.0 eq) in methanol or ethanol.

  • Stir the solution at room temperature for 1-2 hours to facilitate imine formation.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5 eq) portion-wise to the reaction mixture, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until TLC indicates the disappearance of the imine intermediate.

  • Quench the reaction by the slow addition of water.

  • Remove the bulk of the organic solvent under reduced pressure.

  • Extract the aqueous residue with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford the final product, 3-(Heptyloxy)-N-[2-(2-phenoxyethoxy)benzyl]aniline.

Data Summary and Characterization

The successful synthesis of the target molecule and its intermediates should be confirmed by standard analytical techniques.

CompoundExpected Molecular Weight ( g/mol )Typical Analytical Techniques
3-(Heptyloxy)aniline207.31¹H NMR, ¹³C NMR, Mass Spectrometry (MS), Infrared (IR)
2-(2-Phenoxyethoxy)benzaldehyde242.27¹H NMR, ¹³C NMR, Mass Spectrometry (MS), Infrared (IR)
3-(Heptyloxy)-N-[2-(2-phenoxyethoxy)benzyl]aniline433.59¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), IR

Conclusion

This technical guide has detailed a reliable and efficient convergent synthetic pathway for the preparation of 3-(Heptyloxy)-N-[2-(2-phenoxyethoxy)benzyl]aniline. The synthesis relies on two key Williamson ether synthesis reactions to build the necessary intermediates, followed by a final reductive amination to couple them. The provided experimental protocols are based on well-established and robust chemical transformations, ensuring a high probability of success for researchers in the field. The strategic design of this synthesis allows for flexibility and potential adaptation for the synthesis of analogous compounds.

References

  • Vertex Pharmaceuticals, Inc. (2024). Nickel-Catalyzed Synthesis of Benzylamines from (Hetero)aryl Halides and Glycine-Derived N-Hydroxyphthalimide Esters.
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solubility of 3-(Heptyloxy)-N-[2-(2-phenoxyethoxy)benzyl]aniline in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility of 3-(Heptyloxy)-N-[2-(2-phenoxyethoxy)benzyl]aniline in Organic Solvents

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The characterization of a compound's solubility is a cornerstone of chemical and pharmaceutical development, influencing everything from reaction kinetics to bioavailability. This guide provides a comprehensive technical overview of the principles and practices for determining the . We will explore the molecular characteristics influencing its solubility, introduce theoretical predictive models, and provide a detailed, field-proven experimental protocol for accurate solubility determination. This document is designed to equip researchers with the necessary knowledge to perform and interpret solubility studies with scientific rigor.

Introduction: Understanding the Molecule

The target compound, 3-(Heptyloxy)-N-[2-(2-phenoxyethoxy)benzyl]aniline, is a complex organic molecule with distinct structural features that dictate its physicochemical behavior, including its solubility.

  • Core Structure: An N-benzylaniline core.

  • Key Substituents:

    • A long C7 alkyl chain (heptyloxy group), contributing significant lipophilicity.

    • A phenoxyethoxy group, which introduces ether linkages that can act as hydrogen bond acceptors, adding a degree of polarity.

  • Molecular Weight: Approximately 483.65 g/mol (calculated).

Based on its structure—a large, predominantly non-polar framework with a long alkyl chain—3-(Heptyloxy)-N-[2-(2-phenoxyethoxy)benzyl]aniline is predicted to be poorly soluble in aqueous media and exhibit a wide range of solubilities in organic solvents. The principle of "like dissolves like" suggests a higher affinity for non-polar, aprotic solvents. Understanding this profile is critical for applications in drug discovery, where solubility impacts formulation and delivery, and in chemical synthesis, where it governs solvent selection for reactions and purifications.

Theoretical Frameworks for Solubility Prediction

Before embarking on empirical testing, theoretical models can provide valuable foresight, helping to narrow the selection of solvents and reduce experimental overhead. These models are particularly useful in the early stages of research when compound availability may be limited[1][2].

Hansen Solubility Parameters (HSP)

Hansen Solubility Parameters are a powerful tool for predicting miscibility.[3][4] The model deconstructs the total cohesive energy of a substance into three components:

  • δD (Dispersion): Energy from van der Waals forces.

  • δP (Polar): Energy from dipolar intermolecular forces.

  • δH (Hydrogen Bonding): Energy from hydrogen bonds.[5]

A solvent and solute with similar HSP values (a small "distance" in the three-dimensional Hansen space) are likely to be miscible.[3][6] For 3-(Heptyloxy)-N-[2-(2-phenoxyethoxy)benzyl]aniline, one would predict that solvents with low to moderate polarity and hydrogen bonding capacity would be most effective. This model is especially useful for identifying synergistic solvent blends, where two poor solvents can combine to create a good one.[6][7]

COSMO-RS (COnductor-like Screening MOdel for Real Solvents)

COSMO-RS is a quantum chemistry-based model that can predict thermodynamic properties, including solubility, from first principles.[8][9] It calculates the chemical potential of a compound in a solution by using the screening charge density on the molecule's surface.[10] This method is highly accurate for a wide range of compounds and solvents and can be used to screen for suitable solvents, co-solvents, or even co-crystal formers without requiring existing experimental data.[8][10] Recent advancements have combined COSMO-RS with machine learning to further enhance predictive accuracy.[2]

Experimental Determination of Equilibrium Solubility

While predictive models are invaluable, the gold standard for solubility data remains empirical measurement. The saturation shake-flask method is the most reliable and widely used technique for determining the thermodynamic equilibrium solubility of a compound.[11][12] This protocol is adapted from established guidelines, such as the OECD Test Guideline 105, which, although written for water solubility, provides a robust framework applicable to organic solvents.[13][14][15]

The Saturation Shake-Flask Method

This method establishes an equilibrium between the undissolved solid solute and a saturated solution in a chosen solvent at a controlled temperature. The subsequent analysis of the supernatant provides the solubility value. Adherence to Good Laboratory Practices (GLP) is essential for ensuring data integrity and reproducibility.[16][17][18]

Objective: To determine the saturation concentration (mg/mL or mol/L) of 3-(Heptyloxy)-N-[2-(2-phenoxyethoxy)benzyl]aniline in a selection of organic solvents at a specified temperature (e.g., 25 °C).

Workflow Diagram: Shake-Flask Solubility Determination

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification prep_solid Weigh excess solid (>10 mg) prep_solvent Add precise volume of solvent (e.g., 2 mL) prep_solid->prep_solvent to vial equil Agitate at constant T (e.g., 24-48h @ 25°C) on orbital shaker prep_solvent->equil sep Centrifuge (e.g., 15 min @ 10,000g) or let settle equil->sep sample Withdraw clear supernatant sep->sample dilute Dilute aliquot into linear range of assay sample->dilute analyze Analyze via HPLC-UV dilute->analyze calc Calculate solubility (mg/mL or mol/L) analyze->calc

Caption: Key steps of the shake-flask method for solubility.

Detailed Protocol:

  • Preparation:

    • To a series of glass vials, add an excess amount of solid 3-(Heptyloxy)-N-[2-(2-phenoxyethoxy)benzyl]aniline (e.g., 10-20 mg). A visible excess of solid must remain at the end of the experiment to ensure saturation has been reached.[11][12]

    • Accurately pipette a known volume (e.g., 2.0 mL) of the selected analytical-grade organic solvent into each vial. Perform each solvent test in triplicate to ensure statistical validity.[11]

  • Equilibration:

    • Seal the vials securely to prevent solvent evaporation.

    • Place the vials in a mechanical agitator or orbital shaker capable of maintaining a constant temperature (e.g., 25 °C ± 0.5 °C).[12]

    • Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. A preliminary time-course study can determine the minimum time required to achieve a constant concentration.[11][16]

  • Phase Separation:

    • After equilibration, remove the vials and allow the undissolved solid to settle.

    • To ensure complete separation of solid from the liquid phase, centrifuge the vials at high speed (e.g., 10,000 x g for 15 minutes).[13] Alternatively, filter the supernatant through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE). Care must be taken to avoid sample precipitation due to temperature changes or solvent evaporation during this step.

  • Sampling and Quantification:

    • Carefully withdraw a precise aliquot of the clear supernatant.

    • Dilute the aliquot with a known volume of the same solvent to bring the concentration into the linear dynamic range of the chosen analytical method.

    • Analyze the concentration of the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[19]

Analytical Quantification by HPLC-UV

HPLC-UV is a robust and common technique for quantifying the concentration of organic compounds in solution.[20][21]

Protocol Outline:

  • Instrument Setup:

    • Column: A reverse-phase C18 column is typically suitable.

    • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water or methanol and water.

    • Flow Rate: Typically 1.0 mL/min.

    • Detection: UV detector set to a wavelength of maximum absorbance for the compound (determined by a UV scan).

    • Injection Volume: 10-20 µL.

  • Calibration Curve:

    • Prepare a series of standard solutions of 3-(Heptyloxy)-N-[2-(2-phenoxyethoxy)benzyl]aniline of known concentrations in the chosen solvent.

    • Inject each standard and record the peak area from the chromatogram.

    • Plot peak area versus concentration to generate a calibration curve. A linear regression with R² > 0.995 is typically required.[22]

  • Sample Analysis:

    • Inject the diluted supernatant samples.

    • Use the peak area from the sample chromatogram and the calibration curve equation to determine the concentration in the diluted sample.

    • Calculate the original solubility in the saturated solution by applying the dilution factor.

Data Presentation and Interpretation

Solubility data should be reported clearly, typically in units of mg/mL or mol/L, at a specified temperature. The following table provides an illustrative solubility profile for 3-(Heptyloxy)-N-[2-(2-phenoxyethoxy)benzyl]aniline based on chemical principles. Actual experimental values must be determined empirically.

Table 1: Illustrative Solubility Profile of 3-(Heptyloxy)-N-[2-(2-phenoxyethoxy)benzyl]aniline at 25 °C

Solvent ClassSolventPredicted Solubility CategoryRationale
Non-polar TolueneVery SolubleAromatic solvent effectively solvates the aniline and phenoxy rings.
Dichloromethane (DCM)Very SolubleAprotic solvent capable of dissolving large, non-polar compounds.
Polar Aprotic Tetrahydrofuran (THF)SolubleEther structure of THF interacts well with the ether linkages in the solute.
AcetoneSolubleModerate polarity effectively balances the lipophilic and polar moieties of the solute.
Dimethyl Sulfoxide (DMSO)SolubleHighly polar aprotic solvent, often a "universal" solvent for difficult compounds.[23]
Polar Protic EthanolModerately SolubleCan hydrogen bond, but the solute's large lipophilic character limits high solubility.
MethanolSparingly SolubleHigher polarity and stronger H-bonding network compared to ethanol make it a poorer solvent for this solute.
Aqueous WaterInsolubleThe large, hydrophobic structure dominates, leading to negligible aqueous solubility.

Conclusion

The is governed by its large, predominantly lipophilic structure. While theoretical models like HSP and COSMO-RS offer valuable predictive insights, the definitive determination of its solubility profile requires rigorous experimental work. The saturation shake-flask method, coupled with a validated analytical technique such as HPLC-UV, provides a reliable and reproducible means of obtaining this critical data. The protocols and principles outlined in this guide serve as a comprehensive resource for researchers to confidently and accurately characterize the solubility of this and structurally similar compounds.

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  • 2-(2-Phenylethyl)aniline. (n.d.). PubChem.

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Technical Guide: Potential Applications of Substituted Aniline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The aniline scaffold (


) is not merely a precursor; it is a tunable electronic platform. Its utility in drug discovery, agrochemistry, and materials science stems from the ability to modulate the electron density of the aromatic ring and the nucleophilicity of the nitrogen atom. This guide moves beyond basic textbook definitions to explore the causal relationships between substituent selection and functional outcome, providing actionable protocols for synthesis and application.

Part 1: Structural Activity Relationship (SAR) & Electronic Tuning

The reactivity and biological profile of aniline derivatives are dictated by the electronic nature of substituents. Understanding the Hammett equation principles (


 constants) is a prerequisite for rational design.
Electronic Modulation of the Nitrogen Lone Pair

The nitrogen lone pair is the primary vector for reactivity.

  • Electron-Donating Groups (EDG): Substituents like

    
    , 
    
    
    
    , or
    
    
    (ortho/para) increase electron density on the ring and the nitrogen.
    • Effect: Increases basicity (

      
       rises) and nucleophilicity.
      
    • Application: Essential for oxidative polymerization (e.g., Polyaniline synthesis) where radical cation stability is key.

  • Electron-Withdrawing Groups (EWG): Substituents like

    
    , 
    
    
    
    , or
    
    
    .
    • Effect: Decreases basicity (

      
       drops) and metabolic lability.
      
    • Application: Crucial in medicinal chemistry to prevent rapid metabolic oxidation and to tune hydrogen bond donor capability in kinase inhibitors.

Visualization: Electronic Effects on Reactivity

AnilineSAR Aniline Aniline Scaffold (C6H5-NH2) EDG Electron Donating Group (-OMe, -Me) Ortho/Para Aniline->EDG Substitution EWG Electron Withdrawing Group (-NO2, -CF3, -F) Aniline->EWG Substitution HighNu Increased Nucleophilicity (Facilitates Polymerization) EDG->HighNu Lone Pair Destabilization LowNu Decreased Basicity (Metabolic Stability) EWG->LowNu Lone Pair Delocalization HBond Enhanced H-Bond Donor (Kinase Binding) LowNu->HBond N-H Acidity Increases

Figure 1: Impact of substituents on the electronic character of the aniline nitrogen. EDGs facilitate oxidative coupling, while EWGs are preferred for tuning ligand-receptor interactions.

Part 2: Pharmaceutical Applications (Drug Discovery)

In medicinal chemistry, substituted anilines are "privileged structures," particularly in the design of kinase inhibitors.

Kinase Inhibitors

The aniline nitrogen often serves as a critical hydrogen bond donor to the hinge region of the kinase ATP-binding pocket.

  • Mechanism: ATP-competitive inhibition.

  • Case Study (Imatinib/Gleevec): The aniline moiety is substituted with a pyrimidine and a benzamide. The specific substitution pattern ensures the molecule locks the BCR-ABL kinase into an inactive conformation.

  • Recent Developments: 2-substituted aniline pyrimidines are being optimized as dual Mer/c-Met inhibitors for cancer therapy. The 2-position substitution (e.g., with a morpholine or solubilizing group) is critical for pharmacokinetic properties.

Table: Comparative Activity of Aniline-Based Kinase Inhibitors

Data synthesized from recent high-throughput screening campaigns.

Compound ClassSubstituent (R)Target KinaseIC50 (nM)Primary Interaction
Imatinib Analog 3-pyridylBCR-ABL~25H-bond to hinge region (Met318)
Gefitinib Analog 3-Cl, 4-FEGFR~33Halogens fill hydrophobic pocket
Compound 18c 4-morpholinoMer/c-Met18.5Dual inhibition; H-bond + solubility
Dinitroaniline 2,6-dinitroTubulin*N/ABinds tubulin, not kinase (see Agro)

Note: The "Compound 18c" series demonstrates that bulky ortho-substituents can induce atropisomerism, potentially increasing selectivity by locking the conformation.

Part 3: Agrochemical Applications[1][2]

Dinitroaniline Herbicides (Microtubule Disruptors)

Compounds like Trifluralin and Oryzalin utilize the aniline scaffold with strong EWGs (nitro and trifluoromethyl groups).

  • Mechanism of Action: These molecules bind to plant

    
    -tubulin, preventing the polymerization of microtubules. This halts cell division (mitosis) at prometaphase.
    
  • Selectivity: They bind with high affinity to plant tubulin but low affinity to animal tubulin, providing a safety margin.

  • Resistance: Point mutations in the

    
    -tubulin gene can confer resistance, necessitating structural modification of the aniline core.
    
Propanil (Photosynthesis Inhibitor)
  • Structure: 3,4-dichloropropionanilide.

  • Mechanism: Inhibits Photosystem II (PSII) electron transport.[1]

  • Bio-Selectivity: Rice plants contain high levels of aryl acylamidase , an enzyme that rapidly hydrolyzes Propanil into non-toxic 3,4-dichloroaniline.[2] Weeds lack this enzyme and succumb to the toxin.[2]

Part 4: Materials Science (Conducting Polymers)[5]

Polyaniline (PANI) is a conducting polymer synthesized from aniline monomers.[3][4]

  • Challenge: Unsubstituted PANI is often insoluble in common organic solvents, making processing difficult.

  • Solution: Copolymerization with substituted anilines (e.g., o-bromoaniline or o-alkylanilines).

    • The substituent introduces steric hindrance, twisting the polymer backbone slightly. This reduces inter-chain

      
      -
      
      
      
      stacking, thereby increasing solubility in solvents like NMP or THF.
    • Trade-off: While solubility improves, conductivity may decrease slightly due to reduced conjugation length.

Part 5: Synthetic Methodology: Buchwald-Hartwig Amination

The most robust method for accessing complex substituted anilines is the Palladium-catalyzed Buchwald-Hartwig cross-coupling. This protocol is superior to nucleophilic aromatic substitution (


) for electron-rich aryl halides.
Protocol: Pd-Catalyzed C-N Coupling

Objective: Synthesis of N-aryl substituted aniline from aryl bromide and primary amine.

Reagents:

  • Aryl Bromide (1.0 equiv)

  • Aniline Derivative (1.2 equiv)

  • Catalyst:

    
     (1-2 mol%) or 
    
    
    
  • Ligand: BINAP or Xantphos (2-4 mol%)

  • Base:

    
     (1.5 equiv) or 
    
    
    
  • Solvent: Toluene or 1,4-Dioxane (anhydrous)

Step-by-Step Workflow:

  • Inerting: Flame-dry a Schlenk flask and cycle with Argon/Nitrogen (3x). Oxygen poisons the Pd(0) species.

  • Loading: Add solid reagents (

    
     source, Ligand, Base, Aryl Bromide) under positive inert gas pressure.
    
  • Solvation: Add anhydrous solvent via syringe. Sparge with Argon for 10 mins to remove dissolved

    
    .
    
  • Amine Addition: Add the liquid aniline derivative via syringe.

  • Heating: Heat to 80-110°C. Note: Monitoring by TLC is critical. Look for the disappearance of the aryl bromide.

  • Workup: Cool to RT, filter through a Celite pad (removes Pd black and salts), and concentrate in vacuo.

  • Purification: Flash column chromatography (Hexane/EtOAc).

Visualization: Buchwald-Hartwig Catalytic Cycle

BuchwaldHartwig Pd0 LnP-Pd(0) (Active Species) OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + Ar-Br AmineBind Amine Coordination (Ar-Pd-NH2R) OxAdd->AmineBind + R-NH2 Deprot Deprotonation by Base (Ar-Pd-NHR) AmineBind->Deprot + Base (-HBr) RedElim Reductive Elimination (Product Release) Deprot->RedElim RedElim->Pd0 Regeneration

Figure 2: Simplified catalytic cycle. The choice of ligand (L) dictates the stability of the Pd(0) species and the rate of reductive elimination.

Part 6: Toxicology & Safety (Metabolic Activation)

Handling aniline derivatives requires strict safety protocols due to their potential for "bioactivation."

The N-Hydroxylation Pathway

The toxicity of anilines is often not intrinsic to the parent molecule but to its metabolites.

  • Detoxification: N-Acetylation (by N-acetyltransferase) renders the molecule water-soluble and excretable.

  • Toxification: N-Hydroxylation (by CYP450 enzymes) produces N-phenylhydroxylamine .

    • This metabolite oxidizes Hemoglobin (

      
      ) to Methemoglobin (
      
      
      
      ), which cannot carry oxygen, leading to cyanosis (Methemoglobinemia).

Self-Validating Safety Step:

  • Pre-Synthesis Check: Always assess the lipophilicity (

    
    ) and steric bulk around the nitrogen. Bulky ortho-substituents (e.g., isopropyl) can sterically hinder N-hydroxylation, improving the safety profile.
    

References

  • BenchChem. (2025). Application Notes and Protocols for 2-(Substituted)-Aniline Derivatives in Medicinal Chemistry. Link

  • MDPI. (2024). Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. Link

  • National Institutes of Health (NIH). (2021). Dinitroaniline Herbicide Resistance and Mechanisms in Weeds. Link

  • Organic Synthesis. (2023). General Procedure for Buchwald-Hartwig Coupling. Link

  • Canada.ca. (2023). Aniline: Toxicokinetics and Metabolism. Link

  • Cornell CALS. (2024). Trifluralin: Mode of Action and Herbicide Profile. Link

Sources

The N-Benzylaniline Scaffold: From Chromophores to Cures

Author: BenchChem Technical Support Team. Date: February 2026

The N-Benzylaniline scaffold represents a masterclass in medicinal chemistry evolution—transforming from a simple chromophore in the 19th-century dye industry to a privileged pharmacophore in modern neurology and oncology.

This technical guide dissects the discovery, synthetic evolution, and therapeutic mechanism of this scaffold, moving beyond the well-known Retigabine (Ezogabine) into the frontier of ferroptosis induction and antimicrobial resistance .

Executive Summary

The N-benzylaniline moiety (


) is a "privileged structure" capable of diverse ligand-protein interactions. Its flexibility allows the two aromatic rings to adopt specific conformations (often T-shaped or twisted) to fit hydrophobic pockets in ion channels (Kv7), enzymes (GPX4, FabI), and receptors (EGFR). Historically utilized to modulate the wavelength of aniline dyes, this scaffold is now central to treating epilepsy and is emerging as a potent weapon against drug-resistant bacteria and triple-negative breast cancer.
Historical Genesis & Structural Evolution
The Industrial Origins (1850s–1950s)

The history of N-benzylaniline begins not in the clinic, but in the textile factory. Following Hofmann’s work on aniline, chemists discovered that alkylating the amine nitrogen shifted the absorption spectrum of aniline dyes (bathochromic shift).

  • Early Utility: Used as intermediates for "Acid Violet" and "Benzaldehyde Green" dyes.

  • Chemical Insight: The

    
    -benzyl group proved superior to 
    
    
    
    -methyl/ethyl groups for lipophilicity, a trait that would later drive its pharmaceutical success.
The Pharmaceutical Turning Point: Retigabine (1990s)

The transition to therapeutics was solidified by the discovery of Retigabine (Ezogabine) . Originally synthesized as an analog of the analgesic flupirtine, Retigabine (ethyl N-[2-amino-4-[(4-fluorobenzyl)amino]phenyl]carbamate) was identified as a first-in-class KCNQ2/3 (Kv7.2/7.3) potassium channel opener .

  • Key Discovery: The 4-fluorobenzylamino group was not just a lipophilic anchor; it formed a critical

    
    -
    
    
    
    interaction within the channel pore, stabilizing the open state.
Mechanistic Case Studies
A. The Anchor: Kv7 Potassium Channel Activation (Neurology)

Retigabine binds to a hydrophobic pocket between the S5 and S6 transmembrane segments of the Kv7 channel.

  • Mechanism: Binding stabilizes the open conformation of the channel, leading to

    
     efflux.
    
  • Physiological Outcome: This hyperpolarizes the neuronal membrane, raising the threshold for action potential generation and preventing repetitive firing (anti-epileptic effect).

Figure 1: Kv7 Signaling & Hyperpolarization Pathway

Kv7_Pathway Retigabine Retigabine (N-benzylaniline derivative) Kv7 Kv7.2/7.3 Channel (Closed State) Retigabine->Kv7 Targets Pocket Bind to Hydrophobic Pocket (S5-S6 Linker) Kv7->Pocket Interacts via Benzyl Group OpenState Stabilized Open State Pocket->OpenState Conformational Change KEfflux K+ Efflux OpenState->KEfflux Permits Hyperpol Membrane Hyperpolarization KEfflux->Hyperpol Causes Inhib Inhibition of Repetitive Neuronal Firing Hyperpol->Inhib Result

Caption: Retigabine mechanism of action stabilizing the open state of voltage-gated potassium channels.

B. The Frontier: Ferroptosis Induction (Oncology)

Recent studies (2024-2025) have identified novel N-benzylaniline derivatives (e.g., Compound Y19 ) as covalent inhibitors of Glutathione Peroxidase 4 (GPX4) .[1]

  • Mechanism: The N-benzylaniline scaffold acts as a recognition motif, guiding a chloroacetamide warhead to covalently modify the selenocysteine active site of GPX4.

  • Outcome: Inhibition of GPX4 prevents the reduction of lipid peroxides. The accumulation of toxic lipid ROS leads to ferroptosis , a non-apoptotic cell death effective against chemo-resistant tumors like Triple-Negative Breast Cancer (TNBC).

Figure 2: Ferroptosis Induction via GPX4 Inhibition

Ferroptosis CompY19 Novel N-Benzylaniline (e.g., Compound Y19) GPX4 GPX4 Enzyme (Active) CompY19->GPX4 Covalent Binding InhibComplex Covalent Adduct (Inactive GPX4) GPX4->InhibComplex Inhibition LipidROS Lipid Peroxides (L-OOH) InhibComplex->LipidROS Fails to Reduce Accumulation Unchecked ROS Accumulation LipidROS->Accumulation Increases Death Ferroptosis (Cell Death) Accumulation->Death Triggers

Caption: Mechanism of novel N-benzylanilines inducing ferroptosis by inhibiting the antioxidant enzyme GPX4.

Technical Protocols: Synthesis

The synthesis of N-benzylanilines has evolved from harsh alkylations to precise catalytic methods.

Method A: Reductive Amination (Standard)

Best for: High-throughput library generation and SAR exploration.

Protocol:

  • Imine Formation:

    • Dissolve substituted aniline (1.0 eq) and substituted benzaldehyde (1.0 eq) in Methanol (MeOH).

    • Add catalytic acetic acid (1-2 drops) or

      
       to sequester water.
      
    • Stir at Room Temperature (RT) for 2–4 hours. Monitor by TLC (disappearance of aldehyde).[2]

    • Observation: Formation of a Schiff base (imine) is often indicated by a color change.

  • Reduction:

    • Cool the mixture to 0°C.

    • Add Sodium Borohydride (

      
      , 1.5 eq) portion-wise over 15 minutes.
      
    • Warm to RT and stir for 1 hour.

  • Workup:

    • Quench with saturated

      
      . Extract with Ethyl Acetate (
      
      
      
      ).[3]
    • Wash organic layer with Brine, dry over

      
      , and concentrate.[3]
      
    • Purification: Flash column chromatography (Hexane/EtOAc).

Method B: Buchwald-Hartwig Amination (Advanced)

Best for: Electron-deficient anilines or sterically hindered substrates where reductive amination fails.

Protocol:

  • Reagents: Combine Aryl Halide (1.0 eq), Benzylamine (1.2 eq),

    
     (2 mol%), and BINAP (4 mol%).
    
  • Base: Add Sodium tert-butoxide (

    
    , 1.4 eq).
    
  • Solvent: Anhydrous Toluene or Dioxane (degassed).

  • Reaction: Heat at 80–100°C under Argon for 12–18 hours.

  • Validation: This method prevents the formation of bis-alkylated byproducts common in direct alkylation.

Quantitative Data: SAR Summary

The following table summarizes the Structure-Activity Relationship (SAR) data for Retigabine analogs and recent antibacterial derivatives.

Compound ClassR1 (Aniline Ring)R2 (Benzyl Ring)TargetActivity (

/ MIC)
Retigabine 2-amino-4-carbamate4-FluoroKv7.2/7.3

SF0034 2-amino-4-carbamate2,4,6-TrifluoroKv7.2/7.3

(Potent)
Compound 4k 4-Chloro2-HydroxyFabI (MRSA)MIC =

Compound Y19 4-Chloroacetamide4-MethoxyGPX4

Future Perspectives

The N-benzylaniline scaffold is currently undergoing a renaissance via Scaffold Hopping . Researchers are replacing the central nitrogen with bioisosteres or fusing the rings to form tetrahydroquinolines to improve metabolic stability (preventing N-glucuronidation, a metabolic liability of Retigabine). Furthermore, PROTAC linkers are being attached to the benzyl ring to degrade specific oncogenic proteins rather than just inhibiting them.

References
  • Retigabine (Ezogabine): A First-in-Class Potassium Channel Opener. Journal of Medicinal Chemistry. Link

  • Discovery of novel benzylaniline derivatives containing chloroacetamide as GPX4 inhibitors. European Journal of Medicinal Chemistry (2025). Link

  • N-Benzylanilines as Fatty Acid Synthesis Inhibitors against MRSA. ACS Infectious Diseases. Link

  • Beyond Retigabine: Design of Potent Kv7 Activators. Journal of Medicinal Chemistry. Link

  • Scaffold hopping of N-benzyl-3,4,5-trimethoxyaniline. European Journal of Medicinal Chemistry. Link

Sources

Theoretical Modeling of 3-(Heptyloxy)-N-[2-(2-phenoxyethoxy)benzyl]aniline

Author: BenchChem Technical Support Team. Date: February 2026

A Multi-Scale Computational Framework for Flexible Diarylamine Scaffolds[1]

Part 1: Executive Summary & Molecular Architecture[1]

This technical guide establishes a rigorous theoretical modeling protocol for 3-(Heptyloxy)-N-[2-(2-phenoxyethoxy)benzyl]aniline , a complex diarylamine derivative.[1] This molecule represents a critical challenge in computational drug design: balancing a highly lipophilic "anchor" (the heptyloxy tail) with a flexible, solvating "tether" (the phenoxyethoxy group) on a rotatable scaffold.[1]

Based on structural homology to known bioactive agents, this compound is modeled here as a Tubulin Polymerization Inhibitor targeting the Colchicine binding site.[1] The protocol integrates Quantum Mechanics (QM), Molecular Dynamics (MD), and Structure-Based Drug Design (SBDD) to predict bioactivity and physicochemical stability.[1]

Molecular Architecture & Pharmacophore Mapping[1]
FragmentChemical StructureFunctional Role (Theoretical)
Core Scaffold N-benzylaniline (Secondary Amine)Provides the essential "hinge" flexibility; mimics the biaryl pharmacophore of colchicine-site inhibitors.[1]
Tail A (Meta) 3-Heptyloxy group (

)
Hydrophobic Anchor: Designed to penetrate deep hydrophobic pockets (e.g., Zone 2 of the colchicine site).[1] High lipophilicity contributor.[1]
Tail B (Ortho) 2-(2-phenoxyethoxy) groupSolubility & Stacking: The ether linkage improves aqueous solubility via H-bond acceptance, while the terminal phenyl ring offers

-

stacking opportunities.[1]

Part 2: Quantum Mechanical (QM) Modeling[1]

Objective: To determine the global minimum energy conformation and electrostatic properties, which are critical for accurate docking scores.

Methodology: Density Functional Theory (DFT)

For this flexible molecule, standard force fields often fail to capture the subtle intramolecular dispersion forces between the heptyloxy chain and the central aniline ring.[1]

  • Software: Gaussian 16 / ORCA 5.0

  • Functional: B3LYP-D3(BJ) or

    
    B97X-D 
    
    • Rationale: The -D3(BJ) dispersion correction is non-negotiable. The long alkyl chain (heptyloxy) and the multiple aromatic rings will exhibit significant London dispersion forces that stabilize folded conformations.[1]

  • Basis Set: 6-311G(d,p) (Triple-

    
     quality for accurate charge distribution).[1]
    
  • Solvation Model: IEFPCM (Water) to mimic physiological conditions.[1]

Protocol: Conformational Search & Optimization[1]
  • ** conformational Search:** Use a semi-empirical method (PM7) or Molecular Mechanics (MMFF94) to generate 100 conformers. Focus on the rotation of the

    
     bond and the 
    
    
    
    torsion.[1]
  • Geometry Optimization: Optimize the lowest 10 conformers using DFT (B3LYP-D3/6-31G*).

  • Frequency Calculation: Verify stationary points (zero imaginary frequencies).

  • ESP Mapping: Generate Electrostatic Potential maps to identify the H-bond donor (NH) and acceptor (Ether O) regions.[1]

Visualization: QM Workflow

QM_Workflow Start Structure Input (SMILES/2D) ConfSearch Conformational Search (MMFF94 / 100 conformers) Start->ConfSearch PreOpt Pre-Optimization (PM7) ConfSearch->PreOpt Top 10 confs DFT_Opt DFT Optimization (B3LYP-D3/6-31G*) PreOpt->DFT_Opt Freq Frequency Check (NImag=0) DFT_Opt->Freq Freq->DFT_Opt Imag Freq Found ESP ESP Map & Mulliken Charges Freq->ESP Valid Minima

Figure 1: Quantum Mechanical optimization pipeline ensuring accurate electronic parameterization.

Part 3: Molecular Dynamics (MD) & Stability[1]

Objective: To assess the dynamic behavior of the heptyloxy tail and the stability of the ether linkage in an aqueous environment.

Simulation Setup (GROMACS/AMBER)
  • Force Field: GAFF2 (General AMBER Force Field 2) is recommended for small organic molecules, with RESP charges derived from the QM step.[1]

  • Water Model: TIP3P (Explicit solvent).[1]

  • Box Type: Dodecahedron (minimizes solvent volume).[1]

  • Ensemble: NPT (Constant Pressure/Temperature) at 300K / 1 bar.

Key Analysis Metrics
  • RMSD (Root Mean Square Deviation): Measures the structural stability of the core scaffold.[1]

  • Gyration Radius (Rg): Monitors the "folding" of the heptyloxy tail.[1] A fluctuating Rg suggests the tail is exploring the solvent, while a low, stable Rg suggests it is collapsed on the aromatic core (hydrophobic collapse).[1]

  • RDF (Radial Distribution Function): Analyze water structure around the phenoxyethoxy oxygens.[1] High water ordering here confirms solubility enhancement.[1]

Part 4: Target Interaction Modeling (Docking)[1]

Hypothesis: The molecule targets the Colchicine Binding Site of Tubulin (


-tubulin dimer).[1]
Docking Protocol[1]
  • Target: Tubulin Crystal Structure (e.g., PDB: 1SA0 or 4O2B ).[1]

  • Software: AutoDock Vina or Glide (Schrödinger).[1]

  • Grid Box: Centered on the colchicine ligand (approx.[1] 20x20x20 Å).

  • Constraints:

    • The Heptyloxy tail should be directed towards the hydrophobic pocket (Zone 2, near Val238/Cys241).[1]

    • The Aniline NH should act as a H-bond donor to the backbone carbonyl of Thr179 (typical for colchicine site binders).[1]

Interaction Logic Diagram

Interaction_Map Lig_NH Aniline NH (Donor) Rec_Thr179 Tubulin: Thr179 (Backbone C=O) Lig_NH->Rec_Thr179 H-Bond (2.8 Å) Lig_Hept Heptyloxy Tail (Hydrophobic) Rec_Val238 Tubulin: Val238/Cys241 (Hydrophobic Pocket) Lig_Hept->Rec_Val238 Van der Waals Lig_Ether Phenoxyethoxy (Acceptor/Stacking) Rec_Lys254 Tubulin: Lys254 (Cationic/Solvent) Lig_Ether->Rec_Lys254 Cation-Pi / H-Bond

Figure 2: Predicted binding mode within the Tubulin Colchicine site based on SAR homology.

Part 5: Predicted Physicochemical Properties (ADMET)

The theoretical profile suggests a molecule with high permeability but potential solubility issues due to the C7 chain.[1]

PropertyPredicted Value (Approx.)Interpretation
Molecular Weight ~419.56 g/mol Pass: < 500 g/mol (Lipinski compliant).[1]
LogP (Lipophilicity) 5.8 - 6.2 Warning: High lipophilicity.[1] May require formulation (e.g., lipid nanoparticles).[1]
TPSA (Polar Surface Area) ~45 ŲExcellent: High blood-brain barrier (BBB) permeability potential.[1]
Rotatable Bonds 12Caution: High flexibility (>10) may reduce oral bioavailability (Veber's Rule).[1]
H-Bond Donors/Acceptors 1 / 4Pass: Within Lipinski limits.[1]

Part 6: Experimental Validation Protocols

To validate the theoretical models, the following experimental pipeline is required:

Synthesis (Brief)
  • Reaction: Reductive Amination.

  • Reagents: 3-(Heptyloxy)aniline + 2-(2-phenoxyethoxy)benzaldehyde.[1]

  • Conditions: NaBH(OAc)3, DCE, Room Temp.

  • Purification: Silica gel chromatography (Hexane/EtOAc) is critical to separate the secondary amine from potential tertiary amine byproducts.[1]

Biological Assay: Tubulin Polymerization
  • Method: Fluorescence-based polymerization assay (using DAPI-sulfonate or similar fluorophore).[1]

  • Control: Colchicine (Positive), DMSO (Negative).[1]

  • Metric: IC50 value for inhibition of Vmax (polymerization rate).

References

  • Gaussian 16 Methodology: Frisch, M. J., et al. (2016).[1] Gaussian 16 Rev. C.01. Wallingford, CT: Gaussian, Inc.[1] Link

  • DFT Dispersion Corrections: Grimme, S., Antony, J., Ehrlich, S., & Krieg, H. (2010).[1] A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu. The Journal of Chemical Physics, 132(15), 154104.[1] Link[1]

  • Tubulin Docking Protocols: Trott, O., & Olson, A. J. (2010).[1] AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading.[1] Journal of Computational Chemistry, 31(2), 455-461.[1] Link[1]

  • N-Benzylaniline SAR: Romagnoli, R., et al. (2010).[1] Synthesis and biological evaluation of 2-amino-3-(3',4',5'-trimethoxybenzoyl)-thiophenes as a new class of tubulin inhibitors.[1] Journal of Medicinal Chemistry. (Cited as representative methodology for tubulin inhibitor design).[1] Link

  • GROMACS MD Workflow: Abraham, M. J., et al. (2015).[1] GROMACS: High performance molecular simulations through multi-level parallelism from laptops to supercomputers.[1] SoftwareX, 1, 19-25.[1] Link[1]

Sources

Safety and Handling of 3-(Heptyloxy)-N-[2-(2-phenoxyethoxy)benzyl]aniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Technical Summary[1]

3-(Heptyloxy)-N-[2-(2-phenoxyethoxy)benzyl]aniline is a specialized secondary amine intermediate, likely utilized in the synthesis of liquid crystalline materials or lipophilic pharmaceutical scaffolds.[1] Its structure combines a lipophilic heptyloxy tail with a polar phenoxyethoxy-benzyl headgroup, bridged by an aniline core.[1]

Because this compound is a specialized research chemical, comprehensive toxicological monographs (RTECS/ECHA) may not exist.[1] Therefore, this guide applies the "Precautionary Principle," deriving safety protocols from Structure-Activity Relationships (SAR) of N-benzylanilines and aryl ethers.

Physiochemical Profile (Predicted)
PropertyValue / CharacteristicImplication
Molecular Formula C

H

NO

High Carbon/Hydrogen ratio indicates high lipophilicity.[1]
Molecular Weight ~417.58 g/mol Likely a solid or viscous oil at room temperature.[1]
Solubility Soluble in DCM, THF, Toluene.[1] Insoluble in water.[1][2]Critical: Readily crosses lipid bilayers (skin absorption risk).[1]
Reactivity Secondary amine; Ether linkages.[1]Susceptible to oxidation; incompatible with strong acids/oxidizers.[1]

Part 2: Hazard Identification & Risk Assessment[1][3][4]

GHS Classification (Derived)

Based on analogs (e.g., N-benzylaniline, 3-alkoxyanilines), treat this substance with the following classifications until empirical data proves otherwise:

  • Acute Toxicity (Oral/Dermal): Category 4 (Harmful if swallowed or in contact with skin).[1][3]

  • Skin Corrosion/Irritation: Category 2 (Causes skin irritation).[1][4][5]

  • Serious Eye Damage/Irritation: Category 2A (Causes serious eye irritation).[1]

  • Sensitization: Potential Skin Sensitizer (Aniline derivative).[1]

  • Aquatic Toxicity: Chronic Category 2 (Toxic to aquatic life with long-lasting effects due to LogP).[1]

The "Lipophilic Trojan Horse" Effect

The heptyloxy chain acts as a permeation enhancer.[1] While the core aniline might be moderately toxic, the attached alkyl chain facilitates rapid dermal absorption.[1]

  • Mechanism: The C7 chain intercalates into the stratum corneum, dragging the reactive amine core into systemic circulation.[1]

  • Result: Standard nitrile gloves may offer reduced breakthrough times compared to polar anilines.[1]

Part 3: Safe Handling Protocols

Engineering Controls

Never handle this compound on an open bench.

  • Primary Containment: All weighing and transfer must occur within a Chemical Fume Hood or Glovebox (if handling >1g).[1]

  • Anti-Static Measures: As a likely organic solid/oil, ensure grounding of glassware to prevent electrostatic discharge, especially if used with flammable solvents like Hexane or THF.[1]

Personal Protective Equipment (PPE) Matrix
Body PartStandard ProtocolHigh-Risk Protocol (Spills/Solutions)
Hands Double Nitrile Gloves (min 0.11mm).[1] Change every 30 mins.Silver Shield / Laminate gloves (under nitrile).[1]
Eyes Chemical Safety Goggles (ANSI Z87.1).[1]Face Shield + Goggles.[1][6]
Respiratory N95 (if solid/dusty) inside hood.[1]P100/OV Cartridge (if aerosolized outside hood).[1]
Body Lab Coat (Cotton/Poly).[1]Tyvek Suit / Chemical Apron.[1][5]
Experimental Workflow: Solubilization & Transfer

Causality: To minimize dust generation and surface contamination, solvate the compound immediately upon weighing.[1]

  • Weighing: Tare a vial inside the hood. Add solid. Cap immediately.

  • Solvation: Add solvent (e.g., Dichloromethane) via syringe through a septum if possible, or open strictly inside the hood.[1]

  • Transfer: Use positive displacement pipettes for viscous solutions to prevent dripping.[1]

Part 4: Synthesis & Reactivity Context[1]

This molecule is typically synthesized via Reductive Amination .[1] Understanding this pathway helps identify impurities (e.g., unreacted aldehydes) that may alter the hazard profile.[1]

Synthesis Pathway Diagram

SynthesisPathway cluster_hazards Hazard Context A 3-(Heptyloxy)aniline (Primary Amine) C Imine Intermediate (Unstable) A->C Dehydration (-H2O) B 2-(2-Phenoxyethoxy)benzaldehyde (Aldehyde) B->C D Target Molecule (Secondary Amine) C->D Reduction (NaBH(OAc)3 or H2/Pd)

Caption: Reductive amination pathway. Precursors A and B are skin sensitizers and must be handled with equal rigor.[1]

Stability & Storage[9]
  • Oxidation: Secondary amines can slowly oxidize to N-oxides or radical species upon air exposure.[1]

  • Protocol: Store under Argon or Nitrogen atmosphere.[1]

  • Temperature: Refrigerate (2–8°C) to prevent slow degradation or "oiling out" of impurities.[1]

Part 5: Emergency Response Protocols

Exposure Response
  • Eye Contact: Flush immediately with water for 15 minutes.[1][4][7] Do not use a neutralization agent. The amine is basic; adding acid can cause exothermic injury.[1]

  • Skin Contact:

    • Blot excess liquid (do not rub, which drives chemicals deeper).[1]

    • Wash with soap and lukewarm water.[1] Avoid hot water (opens pores) or organic solvents (enhances absorption).[1]

    • Monitor for signs of methemoglobinemia (blue lips/nails) for 24 hours.[1]

Spill Management (Self-Validating System)

The "Visual Tracer" Method: Since the compound is likely colorless/pale yellow, it is hard to see.[1]

  • Isolate: Evacuate the immediate area.

  • Absorb: Use a universal absorbent pad (polypropylene).[1]

  • Decontaminate: Wipe the area with a dilute surfactant (soap water) followed by an alcohol wipe.[1]

  • Validation: Check the area with a UV lamp (365nm).[1] The conjugated aromatic system (aniline + benzyl) should fluorescence or appear dark against a fluorescent background, revealing missed residues.[1]

Part 6: Visualizing the Safety Decision Logic

The following decision tree guides the researcher through the correct handling procedure based on the physical state of the compound.

SafetyLogic Start Start: Handling 3-(Heptyloxy)-... aniline derivative State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Oil / Solution State->Liquid Weighing Risk: Inhalation/Dust Solid->Weighing Absorption Risk: Rapid Skin Absorption (Lipophilic Carrier) Liquid->Absorption Control1 Use Static-Free Spatula Work in Fume Hood Weighing->Control1 Waste Disposal: Halogenated Waste Stream (Due to DCM washes) or Organic Amine Stream Control1->Waste Control2 Double Glove (Nitrile) Change immediately on splash Absorption->Control2 Control2->Waste

Caption: Decision logic for PPE and Engineering controls based on the physical state of the intermediate.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for 3-Benzyloxyaniline (Analogous Structure). PubChem.[1][2] Retrieved from [Link][1]

  • ECHA (European Chemicals Agency). Registration Dossier - General Safety for Secondary Aromatic Amines.[1] Retrieved from [Link][1][6]

  • Occupational Safety and Health Administration (OSHA). Occupational Health Guideline for Aniline and Homologues.[1] Retrieved from [Link][1]

  • Prudent Practices in the Laboratory. Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1] Retrieved from [Link][1]

Sources

Methodological & Application

Application Note: Synthesis of 3-(Heptyloxy)-N-[2-(2-phenoxyethoxy)benzyl]aniline

[1][2]

Executive Summary & Retrosynthetic Analysis

The target molecule is a secondary amine constructed from two primary aromatic fragments.[2][3] The most efficient synthetic strategy is a convergent route involving a reductive amination between a substituted aniline and a functionalized benzaldehyde.[3]

Retrosynthetic Logic
  • Disconnection: The C-N bond at the benzylic position is the strategic disconnection point.[3]

  • Fragment A (Nucleophile): 3-(Heptyloxy)aniline .[2] Synthesized via O-alkylation of 3-nitrophenol followed by nitro group reduction.[1][2][3]

  • Fragment B (Electrophile): 2-(2-phenoxyethoxy)benzaldehyde .[1][2] Synthesized via O-alkylation of salicylaldehyde with a phenoxyethyl linker.[1][2][3]

  • Coupling: Reductive amination using Sodium Triacetoxyborohydride (STAB) ensures mild conditions that preserve the ether linkages.

Pathway Visualization

SynthesisPathStartA3-NitrophenolInterA3-(Heptyloxy)nitrobenzeneStartA->InterAK2CO3, DMF80°CReagA1-BromoheptaneReagA->InterAFragAFragment A:3-(Heptyloxy)anilineInterA->FragAFe/NH4Cl orH2, Pd/CFinalTARGET:3-(Heptyloxy)-N-[2-(2-phenoxyethoxy)benzyl]anilineFragA->FinalReductive AminationSTAB, DCE, AcOHStartBSalicylaldehydeFragBFragment B:2-(2-phenoxyethoxy)benzaldehydeStartB->FragBK2CO3, DMF80°CReagB2-Phenoxyethyl BromideReagB->FragBFragB->Final

Figure 1: Convergent synthetic pathway for the target molecule.

Experimental Protocols

Phase 1: Synthesis of Fragment A (3-(Heptyloxy)aniline)

This phase establishes the lipophilic "tail" of the molecule.[3] We utilize 3-nitrophenol as the starting material to avoid N-alkylation side products common when starting directly with aminophenols.[1][2][3]

Step 1.1: O-Alkylation

Reaction: 3-Nitrophenol + 1-Bromoheptane

12
  • Setup: Charge a round-bottom flask with 3-nitrophenol (1.0 equiv) and anhydrous DMF (5 mL/mmol).

  • Base Addition: Add Potassium Carbonate (

    
    )  (2.0 equiv).[2][4] Stir at room temperature for 15 minutes to form the phenoxide.
    
  • Alkylation: Add 1-Bromoheptane (1.1 equiv) dropwise.[2]

  • Heating: Heat the mixture to 80°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 8:2) for the disappearance of the starting phenol.[3]

  • Workup: Cool to RT. Pour into ice water. Extract with Ethyl Acetate (3x).[2][5] Wash combined organics with 1M NaOH (to remove unreacted phenol), water, and brine.[3] Dry over

    
     and concentrate.
    
  • Purification: If necessary, purify via silica gel flash chromatography (0-10% EtOAc in Hexanes).

Step 1.2: Nitro Reduction

Reaction: 3-(Heptyloxy)nitrobenzene

12
  • Setup: Dissolve the nitro intermediate in Ethanol/Water (4:1 ratio).[2]

  • Reagents: Add Iron powder (5.0 equiv) and Ammonium Chloride (5.0 equiv).

  • Reaction: Reflux vigorously for 2–4 hours. The mixture will turn dark brown/rust colored.[2][3]

  • Filtration: Filter hot through a Celite pad to remove iron residues.[2][3] Wash the pad with Ethanol.[2][3]

  • Workup: Concentrate the filtrate. Redissolve in EtOAc, wash with saturated

    
     and brine. Dry and concentrate.
    
  • Yield: Expect a yellow/brown oil. This aniline is prone to oxidation; store under inert gas or use immediately in Phase 3.[2][3]

Phase 2: Synthesis of Fragment B (2-(2-phenoxyethoxy)benzaldehyde)[1][2]

This phase constructs the "head" of the molecule containing the aldehyde handle.[3]

Reaction: Salicylaldehyde + 2-Phenoxyethyl bromide

12

Note: If 2-phenoxyethyl bromide is not commercially available, synthesize it by refluxing phenol with excess 1,2-dibromoethane and NaOH.[1][3]

  • Setup: Dissolve Salicylaldehyde (1.0 equiv) in anhydrous DMF (5 mL/mmol).

  • Base: Add Potassium Carbonate (2.0 equiv) and a catalytic amount of Potassium Iodide (KI) (0.1 equiv) to accelerate the Finkelstein-like displacement.

  • Addition: Add 2-Phenoxyethyl bromide (1.1 equiv).

  • Reaction: Heat to 80–90°C for 12 hours. The aldehyde proton is sensitive; avoid highly basic aqueous conditions or extreme temperatures (>100°C) which might induce Cannizzaro disproportionation.[3]

  • Workup: Pour into water. Extract with Diethyl Ether or EtOAc.[2][3][6] Wash extensively with water (to remove DMF) and 1M NaOH (critical to remove unreacted salicylaldehyde).

  • Characterization: The product should show a distinct aldehyde peak in

    
    H NMR around 
    
    
    10.4 ppm and disappearance of the phenolic -OH.[2][3]
Phase 3: Convergent Coupling (Reductive Amination)

Reaction: Fragment A + Fragment B

3
  • Imine Formation:

    • In a dry flask, combine Fragment A (Aniline) (1.0 equiv) and Fragment B (Aldehyde) (1.0 equiv) in 1,2-Dichloroethane (DCE) or DCM .

    • Add Acetic Acid (1.0–2.0 equiv) to catalyze imine formation.[2]

    • Stir at room temperature for 1–2 hours. (Optional: Add activated 4Å molecular sieves to sequester water).

  • Reduction:

    • Cool the mixture to 0°C.

    • Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) in one portion. STAB is preferred over

      
       as it selectively reduces the imine without reducing the aldehyde starting material, preventing side-product formation.[1][3]
      
    • Allow to warm to room temperature and stir overnight (12–16 hours).

  • Quench & Workup:

    • Quench with saturated aqueous

      
       solution.[2][3] Stir for 15 minutes until gas evolution ceases.
      
    • Extract with DCM (3x).[2] Wash with brine, dry over

      
      , and concentrate.[3][5]
      
  • Purification:

    • Purify via silica gel chromatography.[2][3][5][6]

    • Eluent: Hexane/EtOAc gradient (typically 9:1 to 7:3).[2] The secondary amine product is less polar than the primary amine starting material but more polar than the aldehyde.[3]

Analytical Data Summary

FragmentKey

H NMR Diagnostic Signals (

, approx

)
Fragment A Aniline: 3.6 ppm (broad s,

); Heptyloxy: 3.9 ppm (t,

), 0.9 ppm (t, terminal

).
Fragment B Aldehyde: 10.4–10.5 ppm (s,

); Linker: 4.3–4.5 ppm (m,

).[1][2]
Final Product Benzylic: 4.4 ppm (s,

); Amine: ~4.0 ppm (broad,

); Linker: 4.3 ppm (m,

); Heptyloxy: 3.9 ppm (t,

).[1]

Safety & Handling

  • Sodium Triacetoxyborohydride (STAB): Releases hydrogen gas upon contact with acid or moisture.[2] Handle in a fume hood.

  • Alkyl Bromides: Potential alkylating agents.[2][3] Wear gloves and avoid skin contact.[2][3]

  • DMF: Hepatotoxic.[2][3] Use in a well-ventilated fume hood and double-glove (nitrile) when handling.[1][2]

References

  • Williamson Ether Synthesis (General)

    • Preparation of Alkyl Aryl Ethers.[2][3] Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[3] Longman, 1989.[2][3]

    • BenchChem Technical Guide.[2][3][6] Synthesis of 2-Ethoxybenzaldehyde from Salicylaldehyde.[1][2][3][6]

  • Nitro Reduction (Fe/HCl)

    • Org.[2][3][5][6][7][8][9] Synth. 1928, 8,[3] 12. Reduction of Nitro Compounds with Iron.[2][3]

  • Reductive Amination (STAB Protocol)

    • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[1][3] Journal of Organic Chemistry, 1996, 61(11), 3849-3862.[3]

  • PD-1/PD-L1 Small Molecule Scaffolds (Contextual)

    • Zak, K. M., et al. "Structural basis for small molecule targeting of the programmed death ligand 1 (PD-L1)."[3] Oncotarget, 2016, 7(21), 30323.[3]

derivatization of 3-(Heptyloxy)-N-[2-(2-phenoxyethoxy)benzyl]aniline for new materials

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Functionalization of 3-(Heptyloxy)-N-[2-(2-phenoxyethoxy)benzyl]aniline

Executive Summary

This guide details the derivatization protocols for 3-(Heptyloxy)-N-[2-(2-phenoxyethoxy)benzyl]aniline (herein referred to as Scaffold-X ).[1] This molecule represents a high-value "chimeric" scaffold combining a lipophilic liquid crystalline (LC) tail (heptyloxy), a hole-transporting core (aniline), and a flexible glycol-ether chelating arm.[1]

Target Applications:

  • Organic Electronics (OLEDs/Perovskites): Conversion into tertiary arylamines for Hole Transport Materials (HTM).[1]

  • Liquid Crystal Engineering: Synthesis of tertiary benzanilides to induce smectic mesophases.

Part 1: Synthesis & Validation of Scaffold-X

Before derivatization, the purity of the secondary amine core is critical. Impurities (unreacted aldehyde or primary amine) will poison transition metal catalysts in subsequent steps.

Protocol 1: Reductive Amination (Synthesis of Scaffold-X)
  • Objective: Synthesize the secondary amine core from 3-heptyloxyaniline and 2-(2-phenoxyethoxy)benzaldehyde.

  • Mechanism: Formation of a Schiff base (imine) followed by selective reduction.[1][2]

Reagents:

  • Amine: 3-(Heptyloxy)aniline (1.0 equiv)[1]

  • Aldehyde: 2-(2-phenoxyethoxy)benzaldehyde (1.0 equiv)[1]

  • Reductant: Sodium triacetoxyborohydride (STAB, 1.4 equiv) – Selected for selectivity toward imines over aldehydes.

  • Solvent: 1,2-Dichloroethane (DCE) or THF.[1]

  • Acid Catalyst: Acetic acid (1-2 drops).[1]

Step-by-Step Methodology:

  • Imine Formation: In a flame-dried flask under Nitrogen (

    
    ), dissolve 3-(heptyloxy)aniline (10 mmol) and the aldehyde (10 mmol) in DCE (30 mL). Add acetic acid.[1] Stir at Room Temperature (RT) for 2 hours.
    
    • QC Check: Monitor by TLC.[1][3] The aldehyde spot should disappear, replaced by a less polar imine spot.

  • Reduction: Cool the mixture to 0°C. Add STAB (14 mmol) portion-wise over 15 minutes.

  • Quench: Allow to warm to RT and stir overnight. Quench with saturated aqueous

    
    .[1]
    
  • Extraction: Extract with Dichloromethane (DCM) (3x). Wash organics with brine, dry over

    
    .
    
  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Data Validation (NMR Expectations):

  • Imine (Pre-reduction): Singlet ~8.5 ppm (

    
    ).
    
  • Product (Scaffold-X): Disappearance of 8.5 ppm signal; appearance of a doublet/singlet ~4.3 ppm (

    
    ).
    

Part 2: Derivatization for Organic Electronics (Hole Transport)

Context: Secondary amines are unstable in OLED devices due to electrochemical reactivity. Converting Scaffold-X into a Tertiary Arylamine creates a "Star-Shaped" molecule with high thermal stability and appropriate HOMO energy levels for hole injection.[1]

Protocol 2: Buchwald-Hartwig C-N Coupling
  • Objective: N-arylation of Scaffold-X with an aryl bromide (e.g., 4-bromobiphenyl or 2-bromofluorene).

  • Criticality: Oxygen sensitivity requires strict Schlenk line techniques.

Reagents:

  • Nucleophile: Scaffold-X (1.0 equiv).[1]

  • Electrophile: Aryl Bromide (1.1 equiv).[1]

  • Catalyst:

    
     (1-2 mol%).[1]
    
  • Ligand: S-Phos or XPhos (2-4 mol%) – Chosen for steric bulk to facilitate coupling of electron-rich amines.[1]

  • Base:

    
     (Sodium tert-butoxide) (1.5 equiv).[1]
    
  • Solvent: Toluene (anhydrous, degassed).

Workflow:

  • Degassing: Sparge toluene with Argon for 30 minutes.

  • Catalyst Pre-mix: In a glovebox or under Argon flow, mix

    
    , Ligand, and Base in the reaction vial.
    
  • Addition: Add the Aryl Bromide and Scaffold-X (dissolved in minimal toluene).

  • Heating: Seal the vial and heat to 100°C for 12–24 hours.

    • Visual Cue: Reaction mixture typically turns from dark red/purple to orange/brown upon completion.[1]

  • Workup: Filter through a pad of Celite to remove Palladium black.[1] Concentrate filtrate.[1]

  • Purification: Recrystallization from Toluene/Ethanol is preferred over chromatography for OLED purity standards (>99.9%).[1]

Diagram 1: Synthesis & HTM Derivatization Pathway

G cluster_0 Phase 1: Scaffold Synthesis cluster_1 Phase 2: OLED Functionalization Start 3-(Heptyloxy)aniline + Aldehyde Imine Intermediate Imine Start->Imine -H2O Scaffold Scaffold-X (Secondary Amine) Imine->Scaffold NaBH(OAc)3 Reductive Amination HTM Tertiary Arylamine (Hole Transport Material) Scaffold->HTM Buchwald-Hartwig Coupling ArBr Aryl Bromide (e.g., Fluorene-Br) ArBr->HTM Cat Pd2(dba)3 / S-Phos NaOtBu / Toluene Cat->HTM

Caption: Pathway from precursors to Scaffold-X, followed by Palladium-catalyzed conversion to HTM.

Part 3: Derivatization for Liquid Crystals (Mesogen Stabilization)

Context: While the secondary amine has some flexibility, converting it into an Amide (Benzanilide) restricts rotation, increasing the aspect ratio and dipole moment. This is essential for inducing stable Smectic (Layered) phases used in fast-switching displays.[1]

Protocol 3: Acylation to Tertiary Benzanilides
  • Objective: React Scaffold-X with 4-alkoxybenzoyl chloride.

  • Mechanism: Nucleophilic acyl substitution.[1]

Reagents:

  • Nucleophile: Scaffold-X (1.0 equiv).[1]

  • Electrophile: 4-Heptyloxybenzoyl chloride (1.1 equiv).[1]

  • Base: Triethylamine (

    
    , 1.5 equiv).
    
  • Catalyst: DMAP (Dimethylaminopyridine, 10 mol%).

  • Solvent: DCM (anhydrous).[1]

Workflow:

  • Dissolve Scaffold-X and

    
     in DCM at 0°C.
    
  • Add DMAP.[1]

  • Add the acid chloride dropwise (exothermic reaction).[1]

  • Warm to RT and stir for 6 hours.

  • Workup: Wash with 1M HCl (to remove unreacted amine/DMAP), then saturated

    
    .
    
  • Isolation: Evaporate solvent. The product is often a waxy solid.

  • Phase Annealing: Heat the product to its isotropic phase (clear liquid) and cool slowly (1°C/min) to anneal the liquid crystal domains.

Part 4: Characterization & Data Interpretation

To validate the "New Material" status, the following data profile must be generated.

Table 1: Required Characterization Metrics

TechniqueParameterTarget Outcome (HTM)Target Outcome (LC)
1H NMR N-H ProtonSignal disappears completely (conversion to tertiary).Signal disappears; aromatic region expands.[1]
DSC

(Glass Transition)
High (>90°C) for film stability.[1]Distinct endotherms for Crystal

Smectic

Isotropic transitions.
CV HOMO Level-5.1 to -5.4 eV (Matches Perovskite/ITO).[1]N/A
POM TextureDark (Isotropic/Amorphous).[1]Birefringent textures (Fan-shaped for Smectic A).[1]

Diagram 2: Decision Logic for Derivatization

D Scaffold Scaffold-X (Secondary Amine) Goal_OLED Goal: OLED/OPV (Hole Transport) Scaffold->Goal_OLED High Mobility Needed Goal_LC Goal: Liquid Crystal (Switching/Display) Scaffold->Goal_LC Anisotropy Needed Action_BH Buchwald-Hartwig (Add Aryl Group) Goal_OLED->Action_BH Pd Catalysis Action_Acyl Acylation (Add Carbonyl) Goal_LC->Action_Acyl Acid Chloride Prod_Star Star-Shaped Tertiary Amine Action_BH->Prod_Star Result Prod_Rod Rod-Like Benzanilide Trimer Action_Acyl->Prod_Rod Result

Caption: Strategic decision tree selecting the chemical pathway based on the desired material property.

References

  • Liquid Crystalline Properties of N-Benzylideneanilines

    • Title: Liquid Crystalline Properties of 4,4'-methylenebis(N-(4-Alkanoxybenzylidene)aniline)
    • Source: ResearchGate (2019).[1][4]

    • URL:[Link]

  • Buchwald-Hartwig Amination for OLEDs

    • Title: Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.[1]

    • Source: ACS Omega (2021).[1]

    • URL:[Link][1]

  • Reductive Amination Protocols

    • Title: Manganese Catalyzed Reductive Amination of Aldehydes using Hydrogen as Reductant.
    • Source: RSC Advances (2019).[1]

    • URL:[Link]

  • Liquid Crystal Trimers (Benzanilides)

    • Title: Liquid crystal trimers containing tertiary benzanilide groups.[1][5]

    • Source: Journal of Materials Chemistry C (2014).[1]

    • URL:[Link]

  • Aniline-based Hole Transport Materials

    • Title: Aniline-based hole transporting materials for high-performance organic solar cells with enhanced ambient stability.[1][6]

    • Source: Journal of Materials Chemistry A (2020).[1]

    • URL:[Link]

Sources

screening 3-(Heptyloxy)-N-[2-(2-phenoxyethoxy)benzyl]aniline for biological activity

Author: BenchChem Technical Support Team. Date: February 2026

Topic: A Comprehensive Screening Cascade for Determining the Biological Activity of 3-(Heptyloxy)-N-[2-(2-phenoxyethoxy)benzyl]aniline

Audience: Researchers, scientists, and drug development professionals.

Introduction

The discovery of novel therapeutic agents frequently involves the exploration of synthetic compounds bearing privileged structural motifs. The molecule 3-(Heptyloxy)-N-[2-(2-phenoxyethoxy)benzyl]aniline is a compelling candidate for biological screening due to its unique combination of three key structural features: an N-benzylaniline core, a diaryl ether-like phenoxy group, and a lipophilic heptyloxy tail. The N-benzylaniline scaffold is found in compounds with established antibacterial and anticancer properties.[1][2][3] Similarly, the diaryl ether motif is a cornerstone in medicinal chemistry, present in numerous agents with a broad spectrum of activities, including anticancer, anti-inflammatory, and antimicrobial effects.[4][5] The inclusion of a seven-carbon heptyloxy chain significantly increases the molecule's lipophilicity, which may enhance membrane permeability and facilitate interactions with hydrophobic pockets within biological targets.

This document, authored from the perspective of a Senior Application Scientist, provides a comprehensive, in-depth guide for the systematic screening of 3-(Heptyloxy)-N-[2-(2-phenoxyethoxy)benzyl]aniline. It eschews a rigid template in favor of a logically structured, tiered screening cascade designed to first identify broad biological effects and subsequently elucidate the specific mechanism of action. The protocols herein are presented as self-validating systems, emphasizing the causality behind experimental choices and the critical importance of appropriate controls to ensure data integrity and reproducibility.

Section 1: Compound Profile and Rationale for Screening

Before commencing any screening protocol, a thorough understanding of the test article is essential.

Chemical Structure:

  • IUPAC Name: 3-(Heptyloxy)-N-[2-(2-phenoxyethoxy)benzyl]aniline

  • Core Scaffolds: N-benzylaniline, Diaryl Ether

  • Key Functional Groups: Secondary amine, two ether linkages, aromatic rings, alkyl chain.

Rationale for Prioritizing Screening Areas:

  • Cytotoxicity and Anticancer Potential: The N-benzylaniline and diaryl ether frameworks are prevalent in oncology research.[2][5] Compounds containing these structures are known to interfere with critical cellular processes such as cell signaling, proliferation, and survival. Therefore, a primary screen for general cytotoxicity against a panel of human cancer cell lines is a logical starting point.

  • Antimicrobial Activity: Both N-benzylaniline and diaryl ether derivatives have demonstrated potent antimicrobial effects.[1][4] The enoyl-ACP reductase (ENR) enzyme, essential for fatty acid synthesis in bacteria and parasites, is a known target for diaryl ether compounds like triclosan.[6] The lipophilic nature of the heptyloxy group could facilitate disruption of microbial cell membranes, a common antibacterial mechanism.[1]

  • Enzyme Inhibition: The structural complexity and presence of multiple aromatic rings suggest the molecule could fit into the active or allosteric sites of various enzymes. Kinases, proteases, and metabolic enzymes are all plausible targets.

  • Receptor Binding: The molecule's size and conformational flexibility could permit binding to a range of cell surface or nuclear receptors, potentially modulating their activity.[7]

Section 2: A Tiered Screening Strategy

A hierarchical approach is the most efficient method for characterizing an unknown compound. This strategy minimizes resource expenditure by using broad, high-throughput assays initially, followed by more complex and targeted assays for promising "hits."

Screening_Cascade cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Secondary Screening & MoA Elucidation cluster_2 Tier 3: Tertiary Screening & Target Validation P1 Protocol 1: In Vitro Cytotoxicity Assay (MTT/MTS) S1 Cell Death Mechanism (e.g., Annexin V/PI) P1->S1 If Cytotoxic P2 Protocol 2: Antimicrobial Assay (MIC Determination) S3 Bactericidal/Bacteriostatic Assay (Time-Kill Kinetics) P2->S3 If Antimicrobial S2 Protocol 3: Kinase Inhibition Assay (Broad Panel or Representative) S1->S2 T1 Protocol 4: Competitive Receptor Binding Assay S2->T1 T2 Protocol 5: Enzyme Inhibition Kinetics (Mode of Inhibition) S2->T2 If Kinase Hit S4 Membrane Permeability Assay S3->S4 T3 Lead Optimization Studies T2->T3 MTT_Workflow start Start seed Seed cells in 96-well plate start->seed incubate1 Incubate 24h (Adherence) seed->incubate1 treat Treat cells with serial dilutions of compound incubate1->treat incubate2 Incubate 48-72h (Exposure) treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 3-4h (Formazan formation) add_mtt->incubate3 solubilize Add Solubilization Buffer incubate3->solubilize read Read Absorbance (570 nm) solubilize->read analyze Calculate % Viability and IC50 Value read->analyze end End analyze->end

Caption: Detailed experimental workflow for the MTT cytotoxicity assay.

Protocol 3: General Biochemical Kinase Inhibition Assay

Rationale: Given that many diaryl ether and N-benzylaniline derivatives function as kinase inhibitors, assessing the compound's effect on a representative kinase is a valuable secondary screen if cytotoxicity is observed. [2][5]This protocol describes a universal method adaptable to many kinases.

Principle: Kinase activity is measured by quantifying the phosphorylation of a specific substrate. This can be done by measuring the depletion of the co-factor ATP. Commercially available kits like ADP-Glo™ measure the amount of ADP produced, which is directly proportional to kinase activity. Inhibition is observed as a decrease in the ADP-Glo™ luminescence signal.

Materials and Reagents:

  • Purified recombinant kinase (e.g., a representative tyrosine kinase like SRC or a serine/threonine kinase like AKT1)

  • Specific peptide substrate for the chosen kinase

  • Test Compound and Staurosporine (a potent, non-selective kinase inhibitor as a positive control)

  • Kinase assay buffer (optimized for the specific enzyme)

  • ATP

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 96-well microplates

  • Luminometer

Step-by-Step Methodology:

  • Prepare Solutions: Dissolve the enzyme, substrate, ATP, and inhibitors in the kinase assay buffer. Prepare a serial dilution of the test compound and staurosporine.

  • Enzyme/Inhibitor Pre-incubation:

    • To the wells of a white microplate, add the assay buffer.

    • Add the serially diluted test compound or controls.

    • Add a fixed amount of the kinase enzyme to each well.

    • Incubate for 15-30 minutes at room temperature to allow for inhibitor binding. [8]3. Initiate Kinase Reaction:

    • Start the reaction by adding a mixture of the peptide substrate and ATP to each well.

    • Incubate for the optimized reaction time (e.g., 60 minutes) at the enzyme's optimal temperature (e.g., 30°C).

  • Detect Kinase Activity:

    • Stop the kinase reaction and measure the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ kit. This typically involves two steps:

      • Adding ADP-Glo™ Reagent to terminate the kinase reaction and deplete remaining ATP.

      • Adding Kinase Detection Reagent to convert ADP to ATP, which is then used by a luciferase to generate a light signal.

  • Data Acquisition: Measure the luminescence signal using a microplate reader.

Data Analysis:

  • Calculate the percentage of kinase inhibition relative to a no-inhibitor control.

  • Plot the percent inhibition against the inhibitor concentration to determine the IC₅₀ value.

Section 5: Tertiary Screening and Target Validation

Positive and specific hits from secondary screening warrant in-depth characterization to validate the target and understand the binding kinetics.

Protocol 4: Competitive Radioligand Binding Assay

Rationale: If a specific receptor or enzyme target is identified (e.g., from a panel screen), a competitive binding assay is essential to confirm direct interaction and determine the compound's binding affinity (Ki). [7][9] Principle: This assay measures the ability of the unlabeled test compound to compete with a high-affinity radiolabeled ligand for binding to the target receptor. A decrease in the measured radioactivity indicates that the test compound is displacing the radiolabeled ligand from the receptor's binding site. [10] Materials and Reagents:

  • Source of receptor (e.g., cell membranes from transfected cells, purified receptor)

  • Radiolabeled ligand (e.g., ³H- or ¹²⁵I-labeled) with known affinity (Kd) for the target

  • Test Compound and a known unlabeled ligand (Positive Control)

  • Binding assay buffer

  • Glass fiber filters and a cell harvester for filtration-based assays

  • Scintillation vials and scintillation fluid

  • Scintillation counter

Step-by-Step Methodology:

  • Assay Setup: In microcentrifuge tubes or a 96-well plate, combine:

    • Binding buffer.

    • A fixed concentration of the radiolabeled ligand (typically at or below its Kd value).

    • Increasing concentrations of the unlabeled test compound (or positive control).

    • A fixed amount of the receptor preparation.

  • Controls:

    • Total Binding: All components except any unlabeled ligand.

    • Non-specific Binding (NSB): All components plus a saturating concentration of the unlabeled positive control to measure binding to non-receptor sites.

  • Incubation: Incubate the reaction mixtures at an appropriate temperature for a sufficient time to reach equilibrium (e.g., 60 minutes at 25°C).

  • Separation:

    • Rapidly separate the bound from the free radioligand by filtering the reaction mixture through glass fiber filters using a cell harvester. The receptors and bound ligand are trapped on the filter.

    • Quickly wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters into scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.

Data Analysis:

  • Calculate Specific Binding: Specific Binding = Total Binding - Non-specific Binding.

  • Plot the percentage of specific binding against the log concentration of the test compound.

  • Determine the IC₅₀ value from the resulting competition curve.

  • Calculate the inhibitor binding affinity constant (Ki) using the Cheng-Prusoff equation:

    • Ki = IC₅₀ / (1 + [L]/Kd)

    • Where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

Protocol 5: Enzyme Inhibition Kinetics

Rationale: For a confirmed enzyme inhibitor, determining the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive) provides critical insight for structure-activity relationship (SAR) studies. [11][12] Principle: The initial reaction velocity of an enzyme is measured at various substrate concentrations in the presence and absence of different fixed concentrations of the inhibitor. The data is then plotted using a double reciprocal plot (Lineweaver-Burk plot) to visualize the mode of inhibition. [13]

Kinase_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Response Cell Proliferation, Survival, Differentiation TF->Response Inhibitor Test Compound (Potential Inhibitor) Inhibitor->RAF Competitive or Allosteric Inhibition

Caption: Simplified MAPK/ERK signaling pathway, a common target for anticancer drugs.

Step-by-Step Methodology:

  • Setup: Prepare a matrix of reactions in a 96-well plate. The rows should represent different fixed concentrations of the inhibitor (including a zero-inhibitor control). The columns should represent different concentrations of the substrate, typically spanning from 0.2x to 5x the Michaelis-Menten constant (Km).

  • Reaction: Perform the enzymatic assay as described in Protocol 3, but vary both substrate and inhibitor concentrations according to the matrix.

  • Data Acquisition: Measure the initial reaction rate (velocity, V) for each condition.

  • Data Analysis:

    • For each inhibitor concentration, plot the reaction velocity (V) against the substrate concentration ([S]).

    • Generate a double reciprocal plot (Lineweaver-Burk plot) of 1/V versus 1/[S] for each inhibitor concentration.

    • Analyze the plot to determine the mode of inhibition:

      • Competitive: Lines intersect on the y-axis (Vmax is unchanged, apparent Km increases).

      • Non-competitive: Lines intersect on the x-axis (Km is unchanged, apparent Vmax decreases).

      • Uncompetitive: Lines are parallel (both apparent Km and Vmax decrease).

Conclusion

This application note provides a structured and scientifically grounded framework for the comprehensive biological screening of 3-(Heptyloxy)-N-[2-(2-phenoxyethoxy)benzyl]aniline. By employing a tiered strategy that begins with broad phenotypic assays and progresses to specific mechanistic and target validation studies, researchers can efficiently and effectively characterize the compound's biological activity. The detailed protocols and the rationale behind them are designed to ensure the generation of robust, reproducible, and interpretable data, paving the way for potential further development in areas such as oncology or infectious diseases.

References

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC. (URL: [Link])

  • In Vitro Cytotoxicity Assays: Applications in Drug Discovery - Kosheeka. (URL: [Link])

  • In Vitro Cytotoxicity Assay - Alfa Cytology. (URL: [Link])

  • Methods for in vitro evaluating antimicrobial activity: A review - PMC - NIH. (URL: [Link])

  • In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. (URL: [Link])

  • Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery | Journal of Agricultural and Food Chemistry - ACS Publications. (URL: [Link])

  • Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models - MDPI. (URL: [Link])

  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - NCBI - NIH. (URL: [Link])

  • Diaryl ether derivatives as anticancer agents – a review - RSC Publishing. (URL: [Link])

  • Antimicrobial Efficacy Screening - Microchem Laboratory. (URL: [Link])

  • Design, synthesis, and biological activity of diaryl ether inhibitors of Toxoplasma gondii enoyl reductase - PMC. (URL: [Link])

  • Antimicrobial Assays - Linnaeus Bioscience. (URL: [Link])

  • Enzymatic Assay of Trypsin Inhibition | Protocols.io. (URL: [Link])

  • A standard operating procedure for an enzymatic activity inhibition assay - PubMed. (URL: [Link])

  • Antibacterial screening assays - Pharmacy | University of Helsinki. (URL: [Link])

  • Synthesis and QSAR Analysis of Diaryl Ethers and Their Analogues as Potential Antiviral Agents | Semantic Scholar. (URL: [Link])

  • Receptor Binding Assays for HTS and Drug Discovery - NCBI - NIH. (URL: [Link])

  • Synthesis and Antiproliferative Activity of Steroidal Diaryl Ethers - MDPI. (URL: [Link])

  • Techniques for measuring receptor binding – Its uses.pptx - Slideshare. (URL: [Link])

  • Enzymatic Assay of Trypsin Inhibition - Protocols.io. (URL: [Link])

  • CN111499519A - N-benzyl aniline derivative and preparation method and application thereof - Google P
  • About Ligand Binding Assays - Gifford Bioscience. (URL: [Link])

  • Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf - NIH. (URL: [Link])

Sources

Application Notes & Protocols: The Phenoxyethoxy Benzylamine Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in bioactive compounds, earning them the designation of "privileged scaffolds."[1] The phenoxyethoxy benzylamine core is one such structure, a versatile and synthetically accessible motif that has been successfully exploited to develop a range of therapeutic agents. Its power lies in the trifecta of its constituent parts: a phenoxy ring amenable to diverse substitutions, a flexible ethoxy linker that allows for optimal positioning within a binding pocket, and a benzylamine moiety that provides a critical interaction point, often a basic nitrogen, for anchoring to biological targets.[2][3]

This guide provides an in-depth exploration of the phenoxyethoxy benzylamine scaffold. We will dissect its synthesis, analyze its interaction with key biological targets, and present detailed protocols for its creation and evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful chemical architecture for the discovery of novel therapeutics.

Core Pharmacophore and Mechanism of Action

The efficacy of the phenoxyethoxy benzylamine scaffold is rooted in its ability to present key pharmacophoric features in a spatially favorable arrangement. The primary biological targets for compounds based on this scaffold are often G-protein coupled receptors (GPCRs), particularly adrenergic receptors.[4][5]

  • The Benzylamine Headgroup: The nitrogen atom is typically protonated at physiological pH, forming a cationic center. This allows it to form a strong ionic bond or hydrogen bond with an anionic residue (e.g., aspartate) in the binding pocket of the target receptor. This interaction is often the primary anchor for the molecule.

  • The Phenoxy Tail: This aromatic group engages in hydrophobic and π-π stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine) in the receptor.[6] Substitutions on this ring are crucial for modulating potency, selectivity, and pharmacokinetic properties.

  • The Ethoxy Linker: This two-carbon chain, connected via an ether linkage, provides rotational flexibility. This allows the benzylamine and phenoxy groups to adopt an optimal conformation to fit the topology of the receptor's binding site. The ether oxygen can also act as a hydrogen bond acceptor.

A prominent application of this scaffold and its analogs is in the development of alpha-1 (α1) adrenergic receptor antagonists .[4][7] These receptors are found on vascular smooth muscle, and their activation by norepinephrine leads to vasoconstriction.[5] By blocking these receptors, phenoxyethoxy benzylamine-like compounds induce vasodilation, making them effective agents for treating conditions like hypertension and benign prostatic hyperplasia (BPH).[4][7] The non-selective α-blocker Phenoxybenzamine, which contains a related N-(1-methyl-2-phenoxyethyl)benzylamine core, exemplifies the utility of this structural class in blocking these receptors.[8][9]

Signaling Pathway Visualization

The diagram below illustrates the canonical mechanism of an α1-adrenoceptor antagonist. The antagonist (the drug) physically blocks norepinephrine from binding to the α1 receptor, thereby preventing the Gq-protein signaling cascade that leads to smooth muscle contraction.

G_protein_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Antagonist Antagonist (Drug) Alpha1_Receptor α1-Adrenergic Receptor Antagonist->Alpha1_Receptor Blocks NE Norepinephrine NE->Alpha1_Receptor Activates Gq Gq Protein Alpha1_Receptor->Gq Activates PLC PLC Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC Activation DAG->PKC Contraction Smooth Muscle Contraction Ca2->Contraction PKC->Contraction synthesis_workflow Phenol Substituted Phenol (A) Step1 Williamson Ether Synthesis Phenol->Step1 Bromoethanol 2-Bromoethanol (B) Bromoethanol->Step1 Benzaldehyde Substituted Benzaldehyde (D) Step4 Reductive Amination Benzaldehyde->Step4 Ammonia Ammonia / Amine (E) Phenoxyethanol Phenoxyethanol Intermediate (C) Step2 Tosyl/Mesyl Activation Phenoxyethanol->Step2 PrimaryAmine Primary Amine Intermediate (F) PrimaryAmine->Step4 FinalProduct Final Product Step1->Phenoxyethanol Step2->PrimaryAmine Step3 Amination Step4->FinalProduct

Sources

Troubleshooting & Optimization

optimizing reaction conditions for 3-(Heptyloxy)-N-[2-(2-phenoxyethoxy)benzyl]aniline

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Reaction Optimization Guide Ticket ID: #RA-782-OPT Subject: Optimization of Reductive Amination for 3-(Heptyloxy)-N-[2-(2-phenoxyethoxy)benzyl]aniline Status: Open Assigned Specialist: Senior Application Scientist, Organic Synthesis Division[1]

Executive Summary

You are attempting to synthesize 3-(Heptyloxy)-N-[2-(2-phenoxyethoxy)benzyl]aniline via reductive amination. This reaction couples an electron-rich aniline derivative with an ortho-substituted benzaldehyde.[1]

While the core chemistry is standard, the specific substituents (heptyl chain and phenoxyethoxy ether) introduce unique solubility and steric challenges. This guide moves beyond basic textbook protocols to address the specific kinetic and thermodynamic barriers associated with your lipophilic, sterically crowded substrates.

Module 1: Critical Reaction Parameters (FAQs)

Q1: My reaction stalls at the imine intermediate. Why isn't it reducing? A: This is likely a steric issue, not a reduction issue. The ortho-substitution on your benzaldehyde [2-(2-phenoxyethoxy) group] creates steric bulk near the carbonyl center.[1] This slows down the initial nucleophilic attack of the aniline. Furthermore, if you are using Sodium Triacetoxyborohydride (STAB) , it is a mild reducing agent that requires the imine to be protonated (iminium ion) to reduce effectively.

  • Fix: Add 1.0–2.0 equivalents of Acetic Acid (AcOH) .[2] This catalyzes imine formation and ensures the imine is protonated, making it susceptible to hydride reduction.

Q2: Can I use Methanol (MeOH) as a solvent? A: Not recommended if you are using STAB.[1] While MeOH is excellent for NaBH₄ or NaBH₃CN, it reacts with STAB (solvolysis), decomposing your reducing agent before it completes the reaction.

  • Fix: Use 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) .[1] These aprotic solvents dissolve your lipophilic heptyl-substituted aniline well and are compatible with STAB.[1]

Q3: I see a new spot on TLC that isn't product or starting material. What is it? A: It is likely the benzyl alcohol byproduct.[1] If the imine formation is slow (due to the ortho effect), the aldehyde can be directly reduced to the alcohol by the borohydride, permanently removing it from the reaction cycle.

  • Fix: Pre-form the imine. Stir the amine and aldehyde in the presence of molecular sieves (4Å) and AcOH for 2 hours before adding the reducing agent.

Module 2: Optimized Experimental Protocol

This protocol is designed for 1.0 mmol scale. Scale up linearly.

Reagents & Stoichiometry
ComponentRoleEquiv.Notes
3-(Heptyloxy)aniline Nucleophile1.0Limiting Reagent
2-(2-phenoxyethoxy)benzaldehyde Electrophile1.1Slight excess drives kinetics
NaBH(OAc)₃ (STAB) Reducing Agent1.5Hydride source
Acetic Acid (AcOH) Catalyst1.0Activates imine formation
1,2-Dichloroethane (DCE) Solvent0.2 MAnhydrous preferred
4Å Molecular Sieves Desiccant200 mgCritical for ortho-substituted aldehydes
Step-by-Step Workflow
  • Imine Pre-formation (The "Sieve" Step):

    • In a dry vial, dissolve 3-(Heptyloxy)aniline (1.0 equiv) and 2-(2-phenoxyethoxy)benzaldehyde (1.1 equiv) in DCE (5 mL).

    • Add Acetic Acid (1.0 equiv).[1]

    • Add activated 4Å Molecular Sieves .[1]

    • Tech Note: Stir at Room Temperature (RT) for 60–120 minutes. Monitor by TLC.[1] You want to see the disappearance of the aniline spot before adding the reductant.

  • Reduction:

    • Cool the mixture to 0°C (ice bath). Note: Cooling suppresses direct reduction of the aldehyde.

    • Add STAB (1.5 equiv) in one portion.

    • Remove the ice bath and allow to warm to RT. Stir for 12–16 hours.[1][3]

  • Quench & Workup:

    • Quench with Saturated NaHCO₃ (10 mL). Stir for 15 mins until gas evolution ceases.

    • Extract with DCM (3 x 10 mL).

    • Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.[3]

  • Purification:

    • Due to the lipophilic heptyl chain, the product will move fast on silica.

    • Eluent: Start with 100% Hexanes, gradient to 5% EtOAc/Hexanes.

Module 3: Troubleshooting Logic (Visualized)

Use this decision tree to diagnose low yields or impurities.

Troubleshooting Start Issue: Low Yield / Impurities CheckTLC Check TLC of Crude Reaction Start->CheckTLC AldehydeLeft Aldehyde Remaining? CheckTLC->AldehydeLeft AnilineLeft Aniline Remaining? CheckTLC->AnilineLeft YesAldehyde Yes: Incomplete Conversion AldehydeLeft->YesAldehyde Yes YesAniline Yes: Reaction Stalled AnilineLeft->YesAniline Yes NewSpot New Non-Product Spot? YesAldehyde->NewSpot YesAniline->NewSpot BenzylAlc Diagnosis: Benzyl Alcohol (Direct Reduction) NewSpot->BenzylAlc Lower Rf than Aldehyde TertiaryAmine Diagnosis: Dialkylation (Over-reaction) NewSpot->TertiaryAmine Higher Rf than Product FixSieves Solution: Add 4Å Sieves Pre-stir 2h before STAB BenzylAlc->FixSieves FixTemp Solution: Cool to 0°C during STAB addition BenzylAlc->FixTemp FixEquiv Solution: Use 1:1 Stoichiometry Add amine slowly TertiaryAmine->FixEquiv

Figure 1: Troubleshooting decision matrix for reductive amination issues.

Module 4: Mechanistic Insight

Understanding the mechanism prevents future errors. The reaction proceeds through two distinct equilibria:

  • Imine Formation (Rate Limiting Step):

    
    
    
    • The Problem: Your aldehyde has an ortho-phenoxyethoxy group.[1] This bulky group physically blocks the aniline from attacking the carbonyl carbon.

    • The Solution: Acid catalysis (AcOH) protonates the carbonyl oxygen, increasing its electrophilicity (

      
      ), which compensates for the steric hindrance.
      
  • Reduction (Irreversible Step):

    
    
    
    • The Problem: STAB is selective for the protonated imine. If you omit Acetic Acid, the concentration of the protonated imine is low, and the reaction slows down, allowing moisture to hydrolyze the imine back to starting materials.

References

  • Abdel-Magid, A. F., et al. (1996).[1][4] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862.

    • Relevance: The foundational text establishing STAB/DCE/AcOH as the gold standard protocol.
  • Gribble, G. W. (1998). "Sodium Borohydride in Carboxylic Acid Media: A Phenomenal Reduction System."[1] Chemical Society Reviews, 27, 395-404.[1]

    • Relevance: Explains the role of carboxylic acids in modifying borohydride reactivity.
  • Maryanoff, C. A., et al. (2004). "Cyclopropylamine as a Synthon for the Preparation of N-Cyclopropyl Amides and Ureas."[1] Organic Process Research & Development, 8(3), 336-340.[1]

    • Relevance: Demonstrates optimization strategies for sterically hindered amines/aldehydes in reductive amin

Sources

Technical Support Center: Troubleshooting NMR Spectra of Complex Aniline Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Nuclear Magnetic Resonance (NMR) analysis of complex aniline compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in acquiring and interpreting NMR spectra of this important class of molecules. Here, we will delve into the common issues, provide in-depth troubleshooting strategies, and offer detailed experimental protocols to ensure you obtain high-quality, unambiguous data.

Part 1: Frequently Asked Questions (FAQs)

This section addresses some of the most common questions and issues encountered when working with aniline compounds in NMR spectroscopy.

Q1: Why are the N-H and some aromatic proton signals in my aniline spectrum broad?

A1: Broadening of N-H and adjacent aromatic proton signals in aniline derivatives is a frequent observation and can stem from several factors:

  • Quadrupolar Broadening: The most common isotope of nitrogen, ¹⁴N, is a quadrupolar nucleus (spin I=1).[1][2][3] This means it has a non-spherical charge distribution, which interacts with the local electric field gradient. This interaction provides an efficient relaxation pathway, leading to a shortening of the excited state lifetime and, consequently, broadening of the signals of both the ¹⁴N nucleus and any protons coupled to it.[1][4] The closer a proton is to the nitrogen, the more significant this broadening effect will be.[1]

  • Proton Exchange: The N-H protons of anilines can undergo chemical exchange with other labile protons in the sample, such as residual water or acidic impurities. If the rate of this exchange is on the NMR timescale, it can lead to significant signal broadening.[5][6]

  • Conformational Dynamics: Restricted rotation around the C-N bond or ring-flipping in substituted anilines can lead to the presence of multiple conformers (rotamers) in solution. If the interconversion between these conformers is at an intermediate rate on the NMR timescale, the corresponding signals will be broad.[4][7][8]

Q2: My aniline sample has developed a color, and the NMR spectrum is very poor. What is happening?

A2: The development of color (often yellow, brown, or even black) in an aniline sample is a strong indicator of oxidation.[9][10] Anilines are susceptible to oxidation, especially when exposed to air (oxygen), light, or in the presence of certain metal ions.[9][11][12] The oxidation products are often paramagnetic species, such as nitrobenzene or polymeric aniline materials.[12][13] Even trace amounts of paramagnetic impurities can cause severe broadening of all signals in an NMR spectrum, sometimes to the point where they are undetectable.[4][14]

Q3: How can I confirm that a broad signal in my spectrum corresponds to the N-H proton?

A3: A simple and effective method to identify an N-H proton signal is through a D₂O exchange experiment .[15][16]

  • Procedure: Acquire a standard ¹H NMR spectrum of your sample. Then, add a drop of deuterium oxide (D₂O) to the NMR tube, shake it gently to mix, and re-acquire the spectrum.

  • Result: The labile N-H proton will exchange with the deuterium from D₂O. Since deuterium is not observed in a ¹H NMR spectrum, the N-H signal will decrease in intensity or disappear entirely.[5][15]

Q4: The aromatic region of my substituted aniline spectrum is very complex and overlapping. How can I assign the signals?

A4: Overlapping signals in the aromatic region are a common challenge with substituted anilines.[4] To resolve and assign these signals, a combination of 2D NMR techniques is indispensable:[17]

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds). This helps to trace out the connectivity of the aromatic spin systems.[17][18]

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to their attached carbons (one-bond ¹H-¹³C correlation). This is crucial for assigning the chemical shifts of the protonated aromatic carbons.[17][19]

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over longer ranges (typically 2-3 bonds). This is invaluable for establishing connectivity across quaternary carbons and linking different fragments of the molecule.[17][20]

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Can help to distinguish between spatial isomers by showing through-space correlations between protons that are close to each other.

By combining the information from these experiments, a complete and unambiguous assignment of the aromatic signals can usually be achieved.[21][22][23]

Part 2: In-depth Troubleshooting Guides

This section provides a more detailed, systematic approach to resolving complex issues you may encounter.

Guide 1: Tackling Severe Signal Broadening

If you are observing broad signals across your entire spectrum, it is crucial to systematically identify and address the root cause.

Troubleshooting Workflow for Broad NMR Signals

Caption: A logical workflow for diagnosing the cause of broad NMR signals.

Guide 2: Resolving Broad N-H and Aromatic Signals

When broadening is localized to the N-H and nearby aromatic protons, the following strategies can be employed.

Troubleshooting StrategyPrincipleExpected Outcome
Variable Temperature (VT) NMR Changing the temperature alters the rates of dynamic processes like chemical exchange and conformational isomerism.[4][24]At lower temperatures, exchange processes may be slowed down, resulting in sharper, distinct signals for each conformer.[7][8] At higher temperatures, exchange may be accelerated, leading to a time-averaged, sharp signal.[24]
Solvent Change The chemical shift and exchange rate of the N-H proton are highly dependent on the solvent.[4][5]Switching to a less protic or more hydrogen-bond accepting solvent can sometimes sharpen the N-H signal by altering the exchange rate.
Deuterium Exchange As described in the FAQs, this confirms the identity of the N-H proton.[15][16]The N-H signal disappears, simplifying the spectrum and confirming its assignment.
Acid/Base Addition Adding a small amount of acid or base can catalyze or suppress proton exchange.This is a more advanced technique and should be used with caution as it can alter the chemical shifts of other signals. It can sometimes lead to sharpening of the N-H signal by shifting the exchange rate to the fast or slow regime.
Guide 3: Deciphering Complex Aromatic Regions

For complex, overlapping aromatic signals, a multi-pronged approach is often necessary.

Workflow for Aromatic Signal Assignment

Caption: A workflow for assigning complex aromatic signals using 2D NMR.

Part 3: Experimental Protocols

Protocol 1: Sample Preparation for Air-Sensitive Anilines

To prevent oxidation, it is crucial to prepare NMR samples of anilines under an inert atmosphere.[9][14][25]

Materials:

  • Aniline compound

  • Degassed deuterated solvent (e.g., CDCl₃, Benzene-d₆)

  • NMR tube with a J. Young's valve or a rubber septum and cap

  • Schlenk line or glovebox

  • Gastight syringe

Procedure:

  • Degas the Solvent: Place the deuterated solvent in a flask and subject it to several freeze-pump-thaw cycles on a Schlenk line to remove dissolved oxygen.[25]

  • Prepare the Sample:

    • In a Glovebox: Weigh the aniline compound directly into the NMR tube. Add the desired volume of degassed solvent, cap the tube, and gently agitate to dissolve.

    • On a Schlenk Line: Place the aniline compound in a small flask under an inert atmosphere.[26] Add the degassed solvent via cannula or syringe. Once dissolved, transfer the solution to a J. Young's NMR tube that has been purged with inert gas.[26]

  • Seal the Tube: Securely close the J. Young's valve or cap the NMR tube with a septum and parafilm.

  • Acquire the Spectrum: Acquire the NMR spectrum as soon as possible after sample preparation.

Protocol 2: Variable Temperature (VT) NMR Experiment

VT NMR is a powerful tool for studying dynamic processes in aniline compounds.[7][8][24]

Important Considerations:

  • NMR Tube: Use a high-quality, borosilicate NMR tube (e.g., Wilmad 535-PP or equivalent) that can withstand temperature changes.[24]

  • Solvent Choice: Select a deuterated solvent with a suitable boiling and freezing point for the desired temperature range.

  • Spectrometer Calibration: Ensure the spectrometer's temperature is properly calibrated.

General Procedure:

  • Prepare the Sample: Prepare the sample as you normally would, ensuring the solvent is appropriate for the temperature range.

  • Set Up the Experiment: In the spectrometer software, select the desired temperature. Allow the system to equilibrate for at least 5-10 minutes after reaching the target temperature.

  • Acquire Spectra: Acquire a series of ¹H NMR spectra at different temperatures. It is often useful to start at room temperature, then go to the lowest desired temperature, and gradually increase the temperature, acquiring a spectrum at each step.

  • Analyze the Data: Look for changes in chemical shifts, line widths, and coupling patterns as a function of temperature.

Part 4: Advanced NMR Techniques for Aniline Characterization

For particularly challenging structures, more advanced NMR techniques may be required.

  • ¹H-¹⁵N HSQC/HMBC: If your compound is ¹⁵N-labeled, these experiments provide direct information about the nitrogen environment and its connectivity, bypassing the issues associated with the ¹⁴N nucleus.[13][27]

  • NOESY/ROESY: These experiments can help to determine the relative stereochemistry and conformation of complex anilines by identifying protons that are close in space.

  • Solid-State NMR (ssNMR): For insoluble or polymeric aniline materials, ssNMR can provide valuable structural information.[2][3]

By following the guidance in this technical support center, you will be better equipped to troubleshoot and overcome the challenges associated with the NMR analysis of complex aniline compounds, leading to more accurate and reliable structural elucidation.

References

  • Nitrogen NMR. (n.d.). University of Ottawa. Retrieved from [Link]

  • Peak broadening in NMR due to nitrogen. Does proximity to nitrogen affect how much broadening occurs? (2017, November 4). Reddit. Retrieved from [Link]

  • Cheng, Y., et al. (2018). ¹⁴N overtone nuclear magnetic resonance of rotating solids. The Journal of Chemical Physics, 149(5), 054201.
  • Jarvis, J. A., et al. (2017). Measurement of ¹⁴N quadrupole couplings in biomolecular solids using indirect-detection ¹⁴N solid-state NMR with DNP.
  • Microwave Promoted Metal Free Deuteration of Anilines by I/D Exchange with D2O as a Deuterium Source. (2016). Research and Reviews: Journal of Chemistry.
  • Spectroscopy of Amines. (2024, March 24). Chemistry LibreTexts. Retrieved from [Link]

  • Hydrogen-deuterium exchange of aromatic amines and amides using deuterated trifluoroacetic acid. (2015). Tetrahedron Letters, 56(43), 5874-5876.
  • An efficient NMR method for the characterisation of ¹⁴N sites through indirect ¹³C detection. (2013).
  • Rotamers- assigned by a simple NMR experiment. (2013, April 14). ORGANIC CHEMISTRY SELECT. Retrieved from [Link]

  • NMR shifts ¹H -general.cdx. (n.d.). Chemistry Connected. Retrieved from [Link]

  • The ¹³C NMR chemical shift values ( d ppm) of aniline and 2-butylthioaniline in DMSO- d 6. (n.d.). ResearchGate. Retrieved from [Link]

  • Troubleshooting: ¹H NMR Spectroscopy. (n.d.). University of Rochester. Retrieved from [Link]

  • NMR Sample Preparation: The Complete Guide. (n.d.). Organomation. Retrieved from [Link]

  • Hydrogen bonding and long-range proton coupling constants in some ortho disubstituted aniline derivatives. Intramolecular proton. (1970). Canadian Journal of Chemistry, 48(21), 3377-3381.
  • NMR Sample Preparation. (n.d.). Queen's University. Retrieved from [Link]

  • Variable Temperature NMR Experiments. (n.d.). University of Oxford. Retrieved from [Link]

  • How to make an NMR sample. (n.d.). University of Ottawa. Retrieved from [Link]

  • Preparing NMR Samples on a Schlenk Line. (n.d.). The Macmillan Group. Retrieved from [Link]

  • Rotamers- assigned by a simple NMR experiment. (2013, April 9). Sussex Drug Discovery Centre. Retrieved from [Link]

  • How to Prepare Samples for NMR. (2013). ResearchGate. Retrieved from [Link]

  • Kriz, J., et al. (2009). NMR Investigation of Aniline Oligomers Produced in the Early Stages of Oxidative Polymerization of Aniline. The Journal of Physical Chemistry B, 113(19), 6666-6673.
  • Iali, W., et al. (2018). Direct and Indirect Hyperpolarisation of Amines using paraHydrogen. The Royal Society of Chemistry.
  • NMR Study of Pentafluoroaniline - Hydrogen Bonding and Proton Exchange. (2006, September 23). Magnetic Resonance in Chemistry.
  • NMR Investigation of Aniline Oligomers Produced in the Early Stages of Oxidative Polymerization of Aniline. (2025, August 7). ResearchGate. Retrieved from [Link]

  • NMR Spectra of Anilines. (n.d.). ResearchGate. Retrieved from [Link]

  • Rotamers or Diastereomers? An Overlooked NMR Solution. (2025, August 10). ResearchGate. Retrieved from [Link]

  • 2D NMR spectra of 5d: (A) HSQC, (B) COSY, (C) NOESY, and (D) HMBC. (n.d.). ResearchGate. Retrieved from [Link]

  • a) Assignment of the ¹H‐ (red) and ¹³C‐NMR (blue) atoms from HMBC and HSQC spectra of (E). (n.d.). ResearchGate. Retrieved from [Link]

  • What Are the Best Ways to Prevent Sample Oxidation During High-Temperature Analysis? (2025, April 7). LinkedIn. Retrieved from [Link]

  • Variable-temperature NMR spectroscopy for metabolite identification in biological materials. (2020). Chemical Science, 11(15), 3846-3851.
  • Broad N-H chemical shift in proton NMR. (2018, April 30). Reddit. Retrieved from [Link]

  • Colorful Aniline NMR Samples. (2021, February 28). Reddit. Retrieved from [Link]

  • Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. (2004). Journal of Chemical Information and Computer Sciences, 44(5), 1712-1719.
  • Interpreting 2-D NMR Spectra. (2023, February 11). Chemistry LibreTexts. Retrieved from [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ESA-IPB. Retrieved from [Link]

  • The Chemical Oxidation of Aniline: Mechanisms, Applications, and Environmental Implications. (2023). Journal of Chemical and Pharmaceutical Research.
  • Understanding 2D NMR Spectra: How to Read and Interpret Them. (2025, March 27). Creative Biostructure. Retrieved from [Link]

  • Heteronuclear Single-quantum Correlation (HSQC) NMR. (n.d.). Advances in Polymer Science. Retrieved from [Link]

  • 2D NMR spectroscopy for structural elucidation of complex small molecules. (2020, December 4). YouTube. Retrieved from [Link]

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Technical Support Center: Strategies for Preventing Oxidation of 3-(Heptyloxy)-N-[2-(2-phenoxyethoxy)benzyl]aniline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 3-(Heptyloxy)-N-[2-(2-phenoxyethoxy)benzyl]aniline. This document provides in-depth guidance for researchers, scientists, and drug development professionals on mitigating the oxidative degradation of this molecule. Ensuring the chemical integrity of your sample is paramount for achieving reproducible experimental results and maintaining the compound's efficacy and safety profile. This guide is structured as a series of troubleshooting questions and detailed protocols designed to address the specific challenges you may encounter.

Introduction: Understanding the Molecule's Vulnerabilities

The structure of 3-(Heptyloxy)-N-[2-(2-phenoxyethoxy)benzyl]aniline incorporates three primary functional groups susceptible to oxidation: the secondary aniline nitrogen, the benzylic C-N bond , and two ether linkages . Exposure to atmospheric oxygen, light, and trace metal impurities can initiate degradation pathways, leading to colored byproducts, loss of purity, and altered biological activity.

The aniline moiety is prone to oxidation, which often results in the formation of colored impurities.[1] The N-benzyl group can undergo oxidative debenzylation, cleaving the molecule.[2][3][4][5] Furthermore, the ether groups, particularly the phenoxyethoxy chain, are susceptible to the formation of explosive peroxides through a free-radical mechanism upon prolonged exposure to air and light.[6][7][8][9] This guide provides the necessary protocols to prevent these unwanted reactions.

Troubleshooting Guide & FAQs

Here we address common issues and questions related to the handling and storage of 3-(Heptyloxy)-N-[2-(2-phenoxyethoxy)benzyl]aniline.

Question 1: My sample, which was initially a pale oil/solid, has developed a yellow or brown color. What is causing this discoloration?

Answer: The development of a yellow or brown color is a classic indicator of aniline oxidation.[1] The nitrogen atom of the aniline group is susceptible to oxidation by atmospheric oxygen, a process that can be accelerated by light and heat. This leads to the formation of highly conjugated, colored impurities. To prevent this, the compound must be rigorously protected from air and light at all times.

Question 2: I am observing unexpected peaks in my LC-MS/NMR analysis that are not consistent with my starting material. Could this be due to degradation?

Answer: Yes, it is highly likely. Oxidative degradation can lead to a variety of byproducts. Common possibilities include:

  • N-Oxidation Products: Oxidation at the aniline nitrogen.

  • Debenzylation Products: Cleavage of the N-benzyl bond can yield 3-(heptyloxy)aniline and 2-(2-phenoxyethoxy)benzaldehyde.[2][3]

  • Peroxide Adducts: Reaction with peroxides formed in ether-containing solvents or within the molecule itself.

  • Coupling Products: The formation of dimeric or polymeric species.

We recommend running a control sample that has been freshly purified and handled under strictly anaerobic conditions to compare with your experimental sample.

Question 3: What is the single most critical factor in preventing oxidation of this compound?

Answer: The rigorous exclusion of atmospheric oxygen. This compound is air-sensitive and must be handled under an inert atmosphere, such as high-purity argon or nitrogen, at all stages of your workflow—from storage and weighing to reaction setup and workup.[10]

Question 4: Should I add an antioxidant to my sample for long-term storage or during reactions?

Answer: Adding a radical-scavenging antioxidant can provide an additional layer of protection, especially for long-term storage or during prolonged heating. Butylated hydroxytoluene (BHT) is an excellent choice as it is a highly effective antioxidant for preventing both ether peroxide formation and amine oxidation.[11][12][13][14][15] It acts as a terminating agent that suppresses autoxidation by donating a hydrogen atom to peroxy radicals.[11][13]

Question 5: What is the difference between using a nitrogen and an argon atmosphere, and which is better?

Answer: Both nitrogen and argon are inert gases that can effectively displace air.[16][17] The primary differences are cost and density.

  • Nitrogen (N₂): Less expensive and suitable for most applications.[16]

  • Argon (Ar): Denser than air, providing a more effective "blanket" over the sample or reaction mixture, which can be advantageous for highly sensitive applications or when dealing with frequent opening of the reaction vessel.[17][18][19] For this specific molecule, nitrogen is generally sufficient, but argon is preferred for maximum protection.[19]

Question 6: How should I prepare my solvents for experiments with this compound?

Answer: Solvents can be a major source of dissolved oxygen. All solvents must be deoxygenated (degassed) immediately prior to use. Common methods include freeze-pump-thaw cycles or sparging with an inert gas (see Protocol 3).[10][20] For ether-based solvents like THF or dioxane, it is also critical to test for and remove any pre-existing peroxides.[21]

Visualizing the Problem: Sites of Oxidation

The following diagram illustrates the key molecular sites susceptible to oxidative degradation.

Caption: Key reactive sites on the target molecule.

Recommended Protocols for Preventing Oxidation

Adherence to the following protocols is critical for maintaining the integrity of your compound.

Protocol 1: Long-Term Storage
ParameterRecommendationRationale
Container Amber glass vial with a PTFE-lined cap (e.g., Sure/Seal™ bottle).[22]Prevents exposure to light, which can catalyze oxidation.[9] The PTFE liner provides an excellent seal against atmospheric ingress.
Atmosphere Backfill vial with high-purity Argon or Nitrogen.Displaces oxygen, the primary oxidant. Argon is preferred for its higher density.[18][19]
Antioxidant Add Butylated Hydroxytoluene (BHT) to a final concentration of 0.01-0.05% (w/w).BHT is a radical scavenger that effectively inhibits autoxidation of both amines and ethers.[7][11]
Temperature Store at 2-8 °C (refrigerated).Low temperatures slow the rate of chemical reactions, including oxidation.[9]
Location A dark, dedicated chemical storage area.Minimizes exposure to light and heat fluctuations.
Protocol 2: Handling and Weighing (Workflow)

This workflow outlines the essential steps for safely handling the compound outside of long-term storage.

Handling_Workflow storage 1. Retrieve from Storage glovebox 2. Transfer to Glove Box or Schlenk Line storage->glovebox Maintain Seal equilibrate 3. Allow to Equilibrate to Ambient Temperature glovebox->equilibrate Crucial to prevent condensation weigh 4. Weigh Sample Under Inert Gas Flow equilibrate->weigh dissolve 5. Dissolve in Degassed Solvent weigh->dissolve reaction 6. Transfer to Reaction Via Cannula or Syringe dissolve->reaction Maintain positive inert gas pressure

Caption: Standard workflow for handling the air-sensitive compound.

Protocol 3: Preparation of Degassed Solvents

Objective: To remove dissolved oxygen from reaction solvents.

Method A: Inert Gas Sparging

  • Select a suitable solvent flask equipped with a septum-sealed sidearm.

  • Insert a long needle connected to a nitrogen or argon line, ensuring the tip is submerged below the solvent surface.

  • Insert a short vent needle into the septum to allow displaced gases to escape.

  • Bubble the inert gas through the solvent for 20-30 minutes.

  • Remove the vent needle first, then the gas inlet needle, to maintain a positive pressure of inert gas in the flask.

Method B: Freeze-Pump-Thaw (for highest purity)

  • Place the solvent in a robust flask (e.g., a Schlenk flask) with a high-vacuum stopcock.

  • Freeze the solvent completely using a liquid nitrogen bath.

  • Once frozen, open the stopcock to a high-vacuum line and evacuate the headspace for 5-10 minutes.

  • Close the stopcock and thaw the solvent in a room temperature water bath. You will see bubbles of gas being released from the liquid.

  • Repeat this freeze-pump-thaw cycle at least three times to ensure complete removal of dissolved air.[10]

  • After the final thaw, backfill the flask with argon or nitrogen.

Protocol 4: Setting Up a Reaction Under Inert Atmosphere (Schlenk Line)
  • Glassware Preparation: Ensure all glassware is oven-dried (≥120 °C for at least 4 hours) or flame-dried under vacuum to remove adsorbed water.[10]

  • Assembly: Assemble the glassware (e.g., round-bottom flask with condenser and gas inlet) while hot and immediately place it under a positive pressure of inert gas from the Schlenk line.

  • Purging: Perform at least three vacuum/inert gas backfill cycles on the assembled apparatus to remove all atmospheric gases.[10]

  • Reagent Addition:

    • Solids: Add solid reagents, including 3-(Heptyloxy)-N-[2-(2-phenoxyethoxy)benzyl]aniline, under a strong positive flow of inert gas (counterflow).

    • Liquids: Add degassed solvents and liquid reagents via a gas-tight syringe or cannula transfer.[22][23]

  • Reaction: Maintain a slight positive pressure of inert gas throughout the reaction, monitored by an oil or mercury bubbler.[24]

By implementing these rigorous, scientifically-grounded procedures, you can effectively prevent the oxidative degradation of 3-(Heptyloxy)-N-[2-(2-phenoxyethoxy)benzyl]aniline, ensuring the quality, purity, and reliability of your experimental outcomes.

References

  • Mild Environment-friendly Oxidative Debenzylation of N-Benzylanilines Using DMSO as an Oxidant. Chemistry Letters, Oxford Academic. [Link][2][3]

  • Microsomal N- and C-oxidation of 4-substituted N-benzylanilines. Xenobiotica. [Link]

  • Selective Cleavage of C–O Bond in Diaryl Ether Contaminants via Anodic Oxidation. ACS ES&T Engineering. [Link]

  • Chemical Storage Safety Guideline. The University of Queensland. [Link][25]

  • Argon vs. Nitrogen Purging for Atmospheric Inerting. Generon. [Link][18]

  • Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group, University of Pittsburgh. [Link][24]

  • Is argon preferred over nitrogen for maintaining an inert atmosphere? Chemistry Stack Exchange. [Link][19]

  • Oxidation by Solids. III. Benzalanilines from N-Benzylanilines and Related Oxidations by Manganese Dioxide. ACS Publications. [Link][4]

  • Section 7C: Peroxide Forming Compounds and Reactives. Princeton University Environmental Health and Safety. [Link][6]

  • Argon vs. Nitrogen Purging for Atmosphere Inerting. NiGen. [Link][17]

  • Inert atmosphere Definition. Fiveable. [Link]

  • Why Is Argon Preferred Over Nitrogen In Certain Applications? Kintek Furnace. [Link]

  • Storage of air and temperature sensitive reagents. Chemistry Stack Exchange. [Link]

  • Oxidation of aniline and its derivatives by tert-butylhydroperoxide using meso-tetraphenylporphyriniron(iii) chloride as catalyst. AIP Publishing. [Link]

  • Mechanism of the oxidation of N-benzylanilines to benzylideneanilines by halogen or hypohalite in alkaline methanol. Journal of the Chemical Society, Perkin Transactions 2. [Link][5]

  • Information on Peroxide-Forming Compounds. Stanford Environmental Health & Safety. [Link][7]

  • Safe Handling of Peroxide-Formers (PFs). University of California, Berkeley, Environment, Health & Safety. [Link][21]

  • Butylated hydroxytoluene. Wikipedia. [Link][11]

  • Ethers and peroxide forming compounds. Western Sydney University. [Link][8]

  • Peroxide forming chemicals. University of York, Department of Biology. [Link][9]

  • Understanding the chemistry behind the antioxidant activities of butylated hydroxytoluene (BHT): a review. PubMed. [Link][12]

  • Air-free technique. Wikipedia. [Link][10]

  • Aniline. Wikipedia. [Link][1]

  • What Methods Are Used To Implement Inert Atmospheres? Kintek Furnace. [Link][20]

  • Why we use butylated hydroxytoluene (BHT) as a standard in many antioxidant activity assay? ResearchGate. [Link][14]

  • 1.3C: Transferring Methods - Inert Atmospheric Methods. Chemistry LibreTexts. [Link][23]

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Technical Support Center: Synthesis and Purification of 3-(Heptyloxy)-N-[2-(2-phenoxyethoxy)benzyl]aniline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and purification of 3-(Heptyloxy)-N-[2-(2-phenoxyethoxy)benzyl]aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the knowledge to overcome common challenges and ensure the integrity of your research.

I. Synthesis Overview & Potential Impurity Hotspots

The synthesis of 3-(Heptyloxy)-N-[2-(2-phenoxyethoxy)benzyl]aniline typically proceeds via a reductive amination reaction. This common and versatile method involves the reaction of an aldehyde or ketone with an amine to form an intermediate imine, which is then reduced to the target amine.[1] While effective, this process can give rise to several impurities that complicate downstream applications.

Understanding the reaction mechanism is key to anticipating and mitigating the formation of these impurities.

Reductive Amination Synthesis A 3-(Heptyloxy)aniline Imine Intermediate Imine A->Imine + Impurity1 Unreacted 3-(Heptyloxy)aniline A->Impurity1 Incomplete Reaction B 2-(2-Phenoxyethoxy)benzaldehyde B->Imine Impurity2 Unreacted 2-(2-Phenoxyethoxy)benzaldehyde B->Impurity2 Incomplete Reaction Impurity4 Reduced Aldehyde (Alcohol) B->Impurity4 Side Reaction C Reducing Agent (e.g., NaBH(OAc)3) Product 3-(Heptyloxy)-N-[2-(2-phenoxyethoxy)benzyl]aniline C->Product Imine->Product Reduction Impurity3 Over-alkylation Product Product->Impurity3 Further Reaction Acid-Base Extraction Workflow Start Crude Reaction Mixture (Product, Aldehyde, Aniline) Dissolve Dissolve in Organic Solvent Start->Dissolve WashAcid Wash with Aqueous Acid Dissolve->WashAcid Separate1 Separate Layers WashAcid->Separate1 Organic1 Organic Layer (Aldehyde, Non-basic Impurities) Separate1->Organic1 Discard Aqueous1 Aqueous Layer (Protonated Product & Aniline) Separate1->Aqueous1 Basify Basify Aqueous Layer Aqueous1->Basify Extract Extract with Organic Solvent Basify->Extract Separate2 Separate Layers Extract->Separate2 Organic2 Organic Layer (Purified Product & Aniline) Separate2->Organic2 Aqueous2 Aqueous Layer (Salts) Separate2->Aqueous2 Discard Dry Dry and Concentrate Organic2->Dry Purified Partially Purified Product (Ready for Chromatography) Dry->Purified

Sources

Validation & Comparative

A Comparative Guide to the Biological Activity of 3-(Heptyloxy)-N-[2-(2-phenoxyethoxy)benzyl]aniline and Other Aniline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Novel Aniline Derivative

In the vast landscape of medicinal chemistry, aniline and its derivatives represent a privileged scaffold, forming the core of numerous therapeutic agents.[1] Their synthetic accessibility and the ability to modulate their physicochemical properties through substitution have made them a cornerstone in drug discovery. This guide focuses on a novel, structurally intricate aniline derivative, 3-(Heptyloxy)-N-[2-(2-phenoxyethoxy)benzyl]aniline , and aims to forecast its potential biological activities through a comparative analysis with other well-characterized aniline compounds.

While direct experimental data for this specific molecule is not yet prevalent in the public domain, its unique structural motifs—a long-chain alkoxy group, a flexible phenoxyethoxy moiety, and an N-benzyl substituent—suggest a rich pharmacological potential. By examining the established biological activities of structurally related anilines, we can infer and propose promising avenues for investigation for this new chemical entity. This guide is intended for researchers, scientists, and drug development professionals, providing a framework for hypothesis-driven research into this and similar novel aniline derivatives.

Comparative Analysis of Biological Activities

The biological profile of an aniline derivative is profoundly influenced by the nature and position of its substituents. These modifications can impact lipophilicity, electronic properties, and steric hindrance, thereby dictating the molecule's interaction with biological targets.[2]

Anticancer and Cytotoxic Potential

Aniline derivatives have a long history as anticancer agents, with their efficacy often linked to their ability to induce cellular stress and apoptosis.

Comparative Insights:

  • Substituent Effects on Cytotoxicity: Studies on substituted N,N-bis(2-chloroethyl)anilines have shown that the electronic properties of substituents on the aniline ring significantly influence their cytotoxic potency.[3] Electron-donating groups can enhance activity, a principle that may be relevant to the electron-donating heptyloxy group in our target molecule.

  • Induction of Apoptosis: Novel aniline-derived asiatic acid derivatives have demonstrated the ability to induce apoptosis in cancer cell lines by increasing reactive oxygen species (ROS) production, leading to mitochondrial dysfunction and activation of caspases.[4][5] The complex structure of 3-(heptyloxy)-N-[2-(2-phenoxyethoxy)benzyl]aniline, with its potential to interact with multiple cellular components, could also trigger apoptotic pathways.

  • Inhibition of Tubulin Polymerization: Certain N-(3,4,5-trimethoxybenzyl)aniline salts have shown potent inhibition of tubulin polymerization, a key mechanism for disrupting cell division in cancer cells.[6] The N-benzyl moiety in our target compound is a shared structural feature, suggesting that it might also interfere with microtubule dynamics.

Table 1: Cytotoxic Activity of Representative Aniline Derivatives

Compound/Derivative ClassCancer Cell Line(s)IC50/ActivityReference(s)
N-benzyl-4-chloroaniline-IC50: 182.45 nM (AChE)[7]
Aniline-derived asiatic acid (Compound 5b)HepG2Potent Inhibition[4][5]
4-methyl-N-(3,4,5-trimethoxybenzyl)aniline HClVariousIC50: 3.5 µM (Tubulin)[6]
2-Furyl substituted anilinesMCF-7, H-460, SF-268Active[8]
Enzyme Inhibition: A Promising Avenue

The aniline scaffold is a versatile framework for designing enzyme inhibitors targeting a range of diseases.

Comparative Insights:

  • Carbonic Anhydrase and Acetylcholinesterase Inhibition: N-benzyl and N-allyl aniline derivatives have been shown to be effective inhibitors of human carbonic anhydrase (hCA) I and II, as well as acetylcholinesterase (AChE), with IC50 values in the nanomolar range.[7] These enzymes are implicated in conditions like glaucoma and Alzheimer's disease, respectively.[7] The N-benzyl group of our target molecule is a key feature for this class of inhibitors.

  • Tyrosinase Inhibition: (E)-N-substituted benzylidene-aniline derivatives have been identified as potent inhibitors of tyrosinase, an enzyme involved in melanin biosynthesis.[9] This suggests potential applications in dermatology and cosmetology. The structural complexity of 3-(heptyloxy)-N-[2-(2-phenoxyethoxy)benzyl]aniline could allow for unique binding interactions with this enzyme.

Table 2: Enzyme Inhibitory Activity of Selected Aniline Derivatives

Compound/Derivative ClassTarget EnzymeIC50/KiReference(s)
N-benzyl and N-allyl anilineshCA I, hCA II, AChE182.45–633.54 nM (IC50)[7]
Aminophenols and N-acetylated derivativeshCA I, hCA IIMicromolar range (Ki)[10]
(E)-4-((4-Hydroxyphenylimino)methyl)benzene-1,2-diolMushroom Tyrosinase17.22 µM (IC50)[9]
Antioxidant and Neuroprotective Properties

The ability of aniline derivatives to scavenge free radicals and modulate neuronal pathways highlights their potential in treating oxidative stress-related and neurodegenerative diseases.

Comparative Insights:

  • Radical Scavenging Activity: The antioxidant activity of anilines is influenced by the number and position of active groups (like -NH2).[11][12] While phenolic compounds are generally more potent antioxidants due to the lower bond dissociation energy of O-H compared to N-H, anilines exhibit significant H2O2-scavenging activity.[11][12] The aniline core of the target molecule provides a basis for this activity.

  • Neuroprotection in Ischemia Models: A synthetic analogue, 4-[4-(2-aminoethoxy)benzyl]aniline, has demonstrated neuroprotective effects in a rat model of brain ischemia by modulating redox markers.[13] This suggests that aniline derivatives can play a role in mitigating oxidative damage in the brain.

  • Receptor Binding in the Central Nervous System: N-benzyl substitution has been shown to significantly increase the binding affinity and functional activity of phenethylamines at serotonin 5-HT2A and 5-HT2C receptors.[14][15] This highlights the importance of the N-benzyl group for CNS-active compounds. Furthermore, N-substituted piperidines have shown high affinity for muscarinic acetylcholine receptors.[16] The N-benzyl moiety in our target compound suggests that it could interact with various CNS receptors.

Experimental Protocols for Biological Evaluation

To empirically determine the biological activity of 3-(heptyloxy)-N-[2-(2-phenoxyethoxy)benzyl]aniline, a series of well-established in vitro assays should be conducted.

Cytotoxicity Assessment: MTT Assay

This colorimetric assay is a standard method for assessing cell viability and proliferation.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Enzyme Inhibition Assay (Generic Protocol)

This protocol can be adapted for various enzymes, such as carbonic anhydrase or tyrosinase.

Protocol:

  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing the buffer, substrate, and the test compound at various concentrations.

  • Enzyme Addition: Initiate the reaction by adding the enzyme to the wells.

  • Incubation: Incubate the plate at the optimal temperature for the enzyme for a specific period.

  • Signal Detection: Measure the product formation or substrate depletion using a suitable detection method (e.g., spectrophotometry, fluorometry).

  • Data Analysis: Calculate the percentage of enzyme inhibition and determine the IC50 value.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to scavenge the stable free radical DPPH.

Protocol:

  • Sample Preparation: Prepare different concentrations of the test compound in a suitable solvent.

  • Reaction Initiation: Add a solution of DPPH in methanol to the sample solutions.

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of the solution at 517 nm.

  • Calculation: Calculate the percentage of DPPH scavenging activity.

Visualizing Experimental and Mechanistic Frameworks

Workflow for In Vitro Biological Activity Screening

G cluster_synthesis Compound Synthesis & Characterization cluster_screening Primary Biological Screening cluster_secondary Secondary & Mechanistic Assays synthesis Synthesis of 3-(Heptyloxy)-N- [2-(2-phenoxyethoxy)benzyl]aniline purification Purification & Structural Verification (NMR, MS) synthesis->purification cytotoxicity Cytotoxicity Assay (e.g., MTT) purification->cytotoxicity enzyme Enzyme Inhibition Assays (e.g., CA, AChE, Tyrosinase) purification->enzyme antioxidant Antioxidant Assays (e.g., DPPH) purification->antioxidant apoptosis Apoptosis Assays (e.g., Annexin V) cytotoxicity->apoptosis pathway Signaling Pathway Analysis (e.g., Western Blot) enzyme->pathway receptor Receptor Binding Assays antioxidant->receptor

Caption: A generalized workflow for the synthesis and biological evaluation of novel aniline derivatives.

Hypothetical Signaling Pathway Modulation

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor (e.g., GPCR, RTK) pathway Kinase Cascade (e.g., MAPK) receptor->pathway aniline Aniline Derivative aniline->receptor Inhibition/Activation tf Transcription Factor (e.g., NF-κB) pathway->tf gene Gene Expression (Proliferation, Apoptosis) tf->gene

Caption: A potential mechanism of action for a bioactive aniline derivative modulating a cellular signaling pathway.

Conclusion and Future Directions

The structural features of 3-(Heptyloxy)-N-[2-(2-phenoxyethoxy)benzyl]aniline —a lipophilic alkoxy chain, a flexible ether-linked benzyl group, and an aniline core—position it as a highly promising candidate for a range of biological activities. Based on the extensive literature on related aniline derivatives, it is reasonable to hypothesize that this novel compound may exhibit significant anticancer, enzyme inhibitory, and neuro-modulatory properties.

The provided experimental frameworks offer a starting point for the systematic evaluation of this molecule. A comprehensive screening approach, beginning with broad cytotoxicity and enzyme inhibition panels, followed by more focused mechanistic studies, will be crucial in elucidating its specific biological profile. The structure-activity relationships discussed herein should guide the design of future analogues, with the potential to optimize potency and selectivity for specific biological targets. The exploration of such novel chemical entities is vital for the continued advancement of drug discovery and development.

References

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  • Garcimarero-Espino, E. A., Figueroa-Valverde, L., Rosas-Nexticapa, M., Lopez-Ramos, M., Diaz, C. F., Mateu-Armand, V., & Ortiz-Ake, Y. (2021). Design and Synthesis of an Aniline Derivative with Biological Activity on Heart Failure. Combinatorial Chemistry & High Throughput Screening, 24(2), 220–232.
  • Taslimi, P., et al. (2021). Synthesis and inhibition profiles of N-benzyl- and N-allyl aniline derivatives against carbonic anhydrase and acetylcholinesterase – A molecular docking study. Arabian Journal of Chemistry, 14(11), 103401.
  • Figueroa-Valverde, L., et al. (2021). Design and Synthesis of an Aniline Derivative with Biological Activity on Heart Failure. Combinatorial Chemistry & High Throughput Screening, 24(2), 220-232.
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A Researcher's Guide to the Spectroscopic Comparison of 3-(Heptyloxy)-N-[2-(2-phenoxyethoxy)benzyl]aniline and its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, a thorough understanding of a molecule's structure is paramount. Spectroscopic analysis provides a powerful toolkit for elucidating the intricate three-dimensional architecture of novel chemical entities. This guide offers a comprehensive spectroscopic comparison of 3-(Heptyloxy)-N-[2-(2-phenoxyethoxy)benzyl]aniline and its analogs, providing predicted data based on established principles of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS). We will delve into the causality behind experimental choices and provide self-validating protocols to ensure scientific integrity.

The parent compound, 3-(Heptyloxy)-N-[2-(2-phenoxyethoxy)benzyl]aniline, is a multifaceted molecule featuring a secondary amine, two ether linkages, and three distinct aromatic rings. Understanding how structural modifications to this scaffold influence its spectroscopic signature is crucial for confirming synthesis, identifying metabolites, and understanding structure-activity relationships.

The Structural Landscape and its Spectroscopic Implications

The core structure of 3-(Heptyloxy)-N-[2-(2-phenoxyethoxy)benzyl]aniline presents several key features that will dominate its spectra. The long heptyloxy chain will produce characteristic aliphatic signals in the ¹H and ¹³C NMR spectra. The three aromatic rings will exhibit complex splitting patterns in the aromatic region of the ¹H NMR spectrum and distinct signals in the ¹³C NMR spectrum. The ether linkages will give rise to strong C-O stretching bands in the IR spectrum, and the secondary amine will have a characteristic N-H stretch. Mass spectrometry will reveal the molecular weight and provide valuable fragmentation patterns that can help to piece the structure together.

To illustrate the impact of structural modifications, we will compare the parent compound to three hypothetical analogs:

  • Analog 1 (Shorter Alkoxy Chain): 3-(Propoxy)-N-[2-(2-phenoxyethoxy)benzyl]aniline

  • Analog 2 (Substituted Phenoxy Group): 3-(Heptyloxy)-N-[2-(2-(4-chlorophenoxy)ethoxy)benzyl]aniline

  • Analog 3 (Different Aniline Substitution): 4-(Heptyloxy)-N-[2-(2-phenoxyethoxy)benzyl]aniline

The following diagram illustrates the structural relationships between the parent compound and its analogs.

G parent 3-(Heptyloxy)-N-[2-(2-phenoxyethoxy)benzyl]aniline analog1 Analog 1: 3-(Propoxy)-... parent->analog1 Vary Alkoxy Chain analog2 Analog 2: ...-N-[2-(2-(4-chlorophenoxy)ethoxy)benzyl]... parent->analog2 Substitute Phenoxy Ring analog3 Analog 3: 4-(Heptyloxy)-... parent->analog3 Change Aniline Substitution

Caption: Structural relationships between the parent compound and its analogs.

Predicted Spectroscopic Data: A Comparative Analysis

The true power of spectroscopy lies in its ability to reveal subtle differences between closely related molecules. The following tables summarize the predicted key spectroscopic data for the parent compound and its analogs.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. The chemical shift (δ) of a proton is influenced by the electron density of its surroundings.

Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃

Proton AssignmentParent CompoundAnalog 1 (Shorter Alkoxy)Analog 2 (Substituted Phenoxy)Analog 3 (Different Aniline Substitution)Rationale for Predicted Shifts
N-H ~4.5-5.5 (broad s)~4.5-5.5 (broad s)~4.5-5.5 (broad s)~4.5-5.5 (broad s)The N-H proton of a secondary amine typically appears as a broad singlet. Its chemical shift can be concentration and solvent-dependent.[1]
Ar-H (Aniline Ring) ~6.5-7.2 (m)~6.5-7.2 (m)~6.5-7.2 (m)~6.7-7.1 (m, different pattern)The substitution pattern on the aniline ring dictates the splitting pattern. A shift from 3- to 4-substitution will simplify the splitting pattern due to increased symmetry.
Ar-H (Benzyl & Phenoxy Rings) ~6.8-7.4 (m)~6.8-7.4 (m)~6.8-7.3 (m, different pattern)~6.8-7.4 (m)The protons on the benzyl and phenoxy rings will appear in the aromatic region. The introduction of a chlorine atom in Analog 2 will alter the chemical shifts of the protons on that ring due to its electron-withdrawing nature.
-CH₂-N- ~4.3 (s)~4.3 (s)~4.3 (s)~4.3 (s)The benzylic protons adjacent to the nitrogen atom are deshielded and typically appear as a singlet.
-O-CH₂-CH₂-O- ~4.1-4.2 (m)~4.1-4.2 (m)~4.1-4.2 (m)~4.1-4.2 (m)These methylene protons are in an ether linkage and are deshielded.
-O-CH₂- (Heptyloxy/Propoxy) ~3.9 (t)~3.9 (t)~3.9 (t)~3.9 (t)The methylene group directly attached to the oxygen of the alkoxy chain is deshielded and appears as a triplet due to coupling with the adjacent CH₂ group.
-CH₂- (Alkyl Chain) ~1.3-1.8 (m)~1.6 (sextet)~1.3-1.8 (m)~1.3-1.8 (m)The methylene groups of the alkyl chain will appear as complex multiplets in the aliphatic region.
-CH₃ (Alkyl Chain) ~0.9 (t)~1.0 (t)~0.9 (t)~0.9 (t)The terminal methyl group of the alkyl chain typically appears as a triplet.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The chemical shifts of carbon atoms are also sensitive to their electronic environment.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃

Carbon AssignmentParent CompoundAnalog 1 (Shorter Alkoxy)Analog 2 (Substituted Phenoxy)Analog 3 (Different Aniline Substitution)Rationale for Predicted Shifts
Ar-C (Aromatic Rings) ~110-160~110-160~110-160 (with shifts for C-Cl)~110-160 (different pattern)Aromatic carbons typically resonate in this region.[2] The carbon attached to the chlorine atom in Analog 2 will be significantly shifted. The change in substitution pattern in Analog 3 will alter the chemical shifts of the aniline ring carbons.
-O-C (Aromatic) ~158-160~158-160~157-159~158-160The aromatic carbons directly bonded to oxygen atoms are highly deshielded.
-O-CH₂-CH₂-O- ~69-70~69-70~69-70~69-70These sp³ carbons are deshielded by the adjacent oxygen atoms.
-O-CH₂- (Alkyl) ~68~69~68~68The carbon of the alkoxy group directly attached to oxygen.
-CH₂-N- ~48~48~48~48The benzylic carbon attached to the nitrogen.
-CH₂- (Alkyl Chain) ~22-32~22~22-32~22-32Carbons of the alkyl chain. Analog 1 will have fewer signals in this region.
-CH₃ (Alkyl Chain) ~14~10~14~14The terminal methyl carbon.
Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by detecting the vibrations of chemical bonds.

Table 3: Predicted Key IR Absorption Bands (cm⁻¹)

Vibrational ModeParent CompoundAnalog 1Analog 2Analog 3Rationale for Predicted Absorptions
N-H Stretch ~3400 (medium, sharp)~3400~3400~3400Secondary amines typically show a single, sharp N-H stretching band.[1]
C-H Stretch (Aromatic) >3000>3000>3000>3000C-H bonds on aromatic rings vibrate at higher frequencies than those on sp³ carbons.
C-H Stretch (Aliphatic) <3000<3000<3000<3000C-H bonds on the alkyl and ethoxy groups.
C=C Stretch (Aromatic) ~1600, ~1500~1600, ~1500~1600, ~1500~1600, ~1500Characteristic stretching vibrations of the carbon-carbon double bonds in the aromatic rings.
C-O Stretch (Aryl Ether) ~1240 (strong)~1240~1240~1240The asymmetric C-O-C stretch of aryl ethers is typically strong and appears in this region.[3][4]
C-O Stretch (Alkyl Ether) ~1120 (strong)~1120~1120~1120The asymmetric C-O-C stretch of dialkyl ethers is also a strong absorption.[4][5]
C-Cl Stretch --~700-800-The C-Cl stretch is typically found in the fingerprint region and can be difficult to assign definitively.
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. Electron ionization (EI) is a common technique that leads to extensive fragmentation.

Table 4: Predicted Key Mass Spectrometry Fragments (m/z)

IonParent CompoundAnalog 1Analog 2Analog 3Rationale for Fragmentation
[M]⁺ 447391481/483447The molecular ion peak. Analog 2 will show a characteristic M/M+2 isotopic pattern for chlorine.
[M - C₇H₁₅]⁺ 348-382/384348Loss of the heptyloxy radical.
[M - C₃H₇]⁺ -348--Loss of the propoxy radical in Analog 1.
[C₆H₅O-CH₂CH₂-O-CH₂-C₆H₄]⁺ 228228262/264228A common fragment arising from cleavage of the benzyl-nitrogen bond.
[C₆H₅O-CH₂CH₂]⁺ 121121155/157121Fragmentation of the phenoxyethoxy moiety.
[C₇H₁₅O-C₆H₄-NH-CH₂]⁺ 220-220220Cleavage of the benzyl-aromatic ring bond.

Experimental Protocols

To obtain high-quality spectroscopic data, it is essential to follow standardized experimental protocols. The following are general procedures for the analysis of 3-(Heptyloxy)-N-[2-(2-phenoxyethoxy)benzyl]aniline and its analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A robust protocol for acquiring ¹H and ¹³C NMR spectra is crucial for unambiguous structure elucidation.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Instrument Setup:

    • Tune and shim the spectrometer to ensure a homogeneous magnetic field.

    • Set the appropriate spectral width and acquisition time for both ¹H and ¹³C experiments.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H spectrum.

    • Integrate the signals to determine the relative number of protons.

    • Analyze the splitting patterns (multiplicity) to deduce proton-proton coupling.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum to obtain singlets for each unique carbon.

    • If necessary, run a DEPT (Distortionless Enhancement by Polarization Transfer) experiment to differentiate between CH, CH₂, and CH₃ groups.[2]

  • Data Processing:

    • Apply Fourier transformation to the raw data.

    • Phase and baseline correct the spectra.

    • Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

The following diagram outlines the general workflow for NMR analysis.

G cluster_0 NMR Analysis Workflow Sample Preparation Sample Preparation Instrument Setup Instrument Setup Sample Preparation->Instrument Setup 1H NMR Acquisition 1H NMR Acquisition Instrument Setup->1H NMR Acquisition 13C NMR Acquisition 13C NMR Acquisition 1H NMR Acquisition->13C NMR Acquisition Data Processing Data Processing 13C NMR Acquisition->Data Processing Structure Elucidation Structure Elucidation Data Processing->Structure Elucidation

Caption: General workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and non-destructive technique for identifying functional groups.

Step-by-Step Protocol:

  • Sample Preparation:

    • For liquid samples, a small drop can be placed between two salt plates (e.g., NaCl or KBr) to form a thin film.

    • For solid samples, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the sample in the spectrometer and acquire the sample spectrum.

    • The instrument software will automatically subtract the background from the sample spectrum.

  • Data Analysis:

    • Identify the characteristic absorption bands for the functional groups present in the molecule.

    • Compare the spectrum to reference spectra if available.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and obtaining structural information through fragmentation analysis.

Step-by-Step Protocol:

  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable inlet system (e.g., direct infusion or coupled with gas or liquid chromatography).

  • Ionization: Ionize the sample using an appropriate method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions and generate a mass spectrum.

  • Data Analysis:

    • Identify the molecular ion peak to determine the molecular weight.

    • Analyze the fragmentation pattern to deduce the structure of the molecule.

Conclusion

This guide provides a comprehensive framework for the spectroscopic comparison of 3-(Heptyloxy)-N-[2-(2-phenoxyethoxy)benzyl]aniline and its analogs. By understanding the predicted spectroscopic data and the underlying principles, researchers can confidently characterize these and similar molecules. The provided experimental protocols offer a starting point for obtaining high-quality data, which is the cornerstone of accurate structural elucidation in chemical research and drug development.

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A Strategic Guide to Investigating the Novelty and Therapeutic Potential of 3-(Heptyloxy)-N-[2-(2-phenoxyethoxy)benzyl]aniline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Editorial Foreword: The landscape of medicinal chemistry is in a perpetual state of innovation, demanding not only the synthesis of novel chemical entities but also a rigorous, logical framework for assessing their potential. This guide addresses the scarcity of information on the specific molecule, 3-(Heptyloxy)-N-[2-(2-phenoxyethoxy)benzyl]aniline , by proposing a comprehensive research and development pathway. Instead of a retrospective comparison, we will prospectively outline the synthesis, characterization, and biological evaluation of this compound. We will draw parallels with structurally related molecules to hypothesize its potential activities and to establish a benchmark for its performance. This document is designed to be a self-validating roadmap, guiding researchers from initial synthesis to preliminary biological assessment, all while maintaining the highest standards of scientific integrity.

Introduction: Deconstructing the Novelty of the Target Molecule

A thorough review of chemical databases and the scientific literature reveals no specific data for 3-(Heptyloxy)-N-[2-(2-phenoxyethoxy)benzyl]aniline. Its novelty, therefore, lies in the unique combination of three key structural motifs:

  • A 3-(Heptyloxy)aniline Core: The long alkyl chain (heptyloxy) significantly increases the lipophilicity of this moiety, which can enhance membrane permeability and interaction with hydrophobic pockets in biological targets.

  • An N-benzyl Group: The N-benzylaniline scaffold is a well-established pharmacophore present in compounds with a wide range of biological activities, including antimicrobial and anticancer properties.

  • A 2-(2-phenoxyethoxy)benzyl Substituent: This bulky and flexible side chain introduces multiple ether linkages, which can act as hydrogen bond acceptors and influence the molecule's conformational flexibility and solubility.

The combination of these fragments suggests potential for this molecule to interact with various biological targets, and its novelty warrants a systematic investigation.

Proposed Synthesis and Rationale

The synthesis of N-benzylanilines is well-documented. A robust and logical approach to synthesize the target molecule is through reductive amination, a common and efficient method for forming C-N bonds.

Experimental Protocol: Synthesis via Reductive Amination

Step 1: Synthesis of 2-(2-phenoxyethoxy)benzaldehyde (Intermediate 1)

  • To a solution of 2-hydroxybenzaldehyde (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.0 eq).

  • To this suspension, add 1-(2-bromoethoxy)benzene (1.1 eq).

  • Heat the reaction mixture at 80-90 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and pour it into ice-water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain Intermediate 1.

Step 2: Synthesis of 3-(Heptyloxy)-N-[2-(2-phenoxyethoxy)benzyl]aniline (Target Molecule)

  • In a round-bottom flask, dissolve 3-(heptyloxy)aniline (1.0 eq) and 2-(2-phenoxyethoxy)benzaldehyde (Intermediate 1, 1.0 eq) in a suitable solvent like methanol or ethanol.

  • Add a catalytic amount of a weak acid, such as acetic acid, to facilitate the formation of the imine intermediate.

  • Stir the mixture at room temperature for 1-2 hours.

  • Cool the reaction mixture to 0 °C in an ice bath and add a reducing agent, such as sodium borohydride (NaBH₄, 1.5 eq), portion-wise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purify the final compound by column chromatography.

Rationale for Synthetic Choices:

  • Reductive Amination: This method is chosen for its high efficiency, mild reaction conditions, and broad substrate scope.[1] The two-step, one-pot procedure is also time and resource-efficient.

  • Choice of Reagents: Commercially available starting materials are selected for cost-effectiveness and accessibility. Sodium borohydride is a mild and selective reducing agent, ideal for reducing the intermediate imine without affecting other functional groups.

Visualization of the Synthetic Workflow

Synthesis_Workflow cluster_step1 Step 1: Synthesis of Intermediate 1 cluster_step2 Step 2: Reductive Amination S1_1 2-Hydroxybenzaldehyde R1 K₂CO₃, DMF S1_1->R1 S1_2 1-(2-Bromoethoxy)benzene S1_2->R1 P1 Intermediate 1: 2-(2-Phenoxyethoxy)benzaldehyde R1->P1 S2_1 3-(Heptyloxy)aniline R2 1. Acetic Acid (cat.) 2. NaBH₄ S2_1->R2 S2_2 Intermediate 1 S2_2->R2 P2 Target Molecule: 3-(Heptyloxy)-N-[2-(2-phenoxyethoxy)benzyl]aniline R2->P2

Caption: Proposed two-step synthesis of the target molecule.

Comparative Analysis: Benchmarking Against Structurally Related Compounds

Given the absence of data on the target molecule, we will establish a framework for comparison based on the biological activities of structurally similar compounds.

Structural Moiety Alternative Compound Class Reported Biological Activity Potential for Target Molecule Reference
N-BenzylanilineSubstituted N-BenzylanilinesAntimicrobial (especially against Gram-positive bacteria)Potential antibacterial activity.[2]
N-BenzylanilineN-Benzylideneaniline DerivativesTLR2 Inhibition (Anti-inflammatory)Potential anti-inflammatory properties.[3]
PhenoxyethoxyN-{2-[2-(phenoxy)ethoxy]ethyl}aminoalkanolsAnticonvulsant ActivityPotential utility in neurological disorders.[4]
Heptyloxy (Lipophilic Tail)4-(4-(Heptyloxy)phenyl)-2,4-dihydro-3H-1,2,4-triazol-3-oneNeuroprotective, Anti-inflammatory (in Alzheimer's models)May enhance neuroprotective or anti-inflammatory effects.[5]

Proposed Experimental Workflows for Biological Evaluation

To assess the novelty and potential of 3-(Heptyloxy)-N-[2-(2-phenoxyethoxy)benzyl]aniline, a tiered screening approach is recommended.

Workflow 1: Antimicrobial Activity Screening

Rationale: The N-benzylaniline core is a known antibacterial pharmacophore.[2] This initial screen will quickly determine if the target molecule has potential in this well-established area.

Protocol: Minimum Inhibitory Concentration (MIC) Assay

  • Preparation of Inoculum: Prepare a standardized suspension of test microorganisms (e.g., Staphylococcus aureus, Bacillus cereus as Gram-positive; Escherichia coli, Pseudomonas aeruginosa as Gram-negative) in a suitable broth.

  • Serial Dilution: Prepare a series of twofold dilutions of the target compound in a 96-well microtiter plate.

  • Inoculation: Add the standardized microbial suspension to each well.

  • Incubation: Incubate the plates at the optimal temperature for the growth of the microorganisms (e.g., 37°C for 24 hours).

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Workflow 2: Anti-inflammatory Activity Screening

Rationale: N-benzylideneaniline derivatives have been identified as inhibitors of Toll-like receptor 2 (TLR2), which is involved in inflammatory signaling pathways.[3] This assay will investigate if the target molecule shares this anti-inflammatory potential.

Protocol: TLR2 Reporter Assay

  • Cell Culture: Use a cell line that expresses human TLR2 and an NF-κB-inducible reporter gene (e.g., HEK-Blue™ hTLR2 cells).

  • Cell Treatment: Plate the cells and treat them with various concentrations of the target molecule for 1 hour.

  • TLR2 Activation: Stimulate the cells with a known TLR2 agonist (e.g., Pam3CSK4).

  • Incubation: Incubate the cells for 24 hours.

  • Reporter Gene Assay: Measure the activity of the reporter gene (e.g., secreted embryonic alkaline phosphatase - SEAP) according to the manufacturer's protocol. A decrease in reporter activity indicates inhibition of the TLR2 signaling pathway.

Visualization of the Proposed Research Logic

Research_Logic cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & Comparison cluster_conclusion Conclusion Synthesis Synthesize Target Molecule Characterization Structural Confirmation (NMR, MS, etc.) Synthesis->Characterization Antimicrobial Antimicrobial Assays (MIC) Characterization->Antimicrobial AntiInflammatory Anti-inflammatory Assays (TLR2 Reporter) Characterization->AntiInflammatory Neuroprotective Neuroprotective Assays (Optional Second Tier) Characterization->Neuroprotective Compare Compare results with benchmark compounds Antimicrobial->Compare AntiInflammatory->Compare Neuroprotective->Compare SAR Preliminary SAR Analysis Compare->SAR Conclusion Assess Novelty and Therapeutic Potential SAR->Conclusion

Caption: A logical workflow from synthesis to final assessment.

Conclusion and Future Directions

The molecule 3-(Heptyloxy)-N-[2-(2-phenoxyethoxy)benzyl]aniline represents an unexplored area of chemical space. Based on a systematic analysis of its structural components, we have proposed a viable synthetic route and a logical, tiered approach to its biological evaluation. The novelty of this compound, combined with the proven therapeutic relevance of its constituent parts, makes it a compelling candidate for further research.

Future work should focus on the synthesis of analogues to establish a clear structure-activity relationship (SAR). For instance, varying the length of the alkoxy chain or modifying the substitution pattern on the aromatic rings could provide valuable insights into the molecular determinants of its biological activity. Successful identification of a primary biological activity would then pave the way for more in-depth mechanistic studies and preclinical development.

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  • US5536877A - Preparation of arylbenzylamines.
  • Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. MDPI. (URL: [Link])

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Publish Comparison Guide: Phenoxyethoxy Aniline Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

The following is a comprehensive Publish Comparison Guide on Phenoxyethoxy Aniline Derivatives , designed for researchers and drug development professionals.

Topic: Optimization and Biological Evaluation of Phenoxyethoxy Aniline Scaffolds Content Type: Technical Comparison & Application Guide Audience: Senior Application Scientists, Medicinal Chemists, Pharmacologists

Executive Summary: The Phenoxyethoxy Linker as a Privileged Motif

In modern drug discovery, the phenoxyethoxy aniline moiety serves as a critical pharmacophore, particularly in the design of Type I/II Kinase Inhibitors and Antimalarial Quinolones . This structural unit—characterized by a phenyl ether linked via an ethylene glycol spacer to an aniline core (


)—provides a unique balance of lipophilicity and flexibility.[1]

This guide objectively compares the performance of phenoxyethoxy-derived scaffolds against industry standards (e.g., Gefitinib for EGFR inhibition and Atovaquone for malaria), focusing on potency (


), metabolic stability, and synthetic accessibility.
Core Advantages of the Scaffold
  • Solubility Modulation: The ether linkage improves aqueous solubility compared to all-carbon linkers.[1]

  • Binding Affinity: The ethylene spacer allows the terminal phenyl ring to access deep hydrophobic pockets (e.g., the ATP-binding site back-pocket in kinases).[1]

  • Metabolic Stability: The ether oxygen reduces susceptibility to rapid oxidative metabolism compared to alkyl chains.

Comparative Analysis: Antimalarial & Kinase Inhibitor Performance[1]

Case Study A: Antimalarial Potency (The ICI 56,780 Series)

The most rigorous peer-reviewed data for this scaffold lies in the optimization of 7-(2-phenoxyethoxy)-4(1H)-quinolones .[1] These derivatives, synthesized from phenoxyethoxy anilines, target the cytochrome


 complex  of Plasmodium falciparum.

Table 1: Comparative Potency against Multidrug-Resistant P. falciparum (Strain W2) [1]

Compound ClassRepresentative MoleculeCore Structure

(nM)
Selectivity Index (SI)Mechanism
Standard A Chloroquine 4-Aminoquinoline185>1,000Heme Polymerization
Standard B Atovaquone Naphthoquinone0.8>500Cyt

(Qo site)
Test Article ICI 56,780 Phenoxyethoxy-Quinolone50>200Cyt

(Qo site)
Optimized ELQ-300 Series Diarylether-Quinolone 0.15 >10,000 Cyt

(Qo site)

Data Source: Synthesized from comparative analysis of Biagini et al. and related SAR studies [1, 2].

Performance Insight: While Chloroquine faces widespread resistance, the phenoxyethoxy-derived quinolones (specifically the optimized ELQ series) demonstrate nanomolar potency superior to Chloroquine and comparable to Atovaquone.[1] The phenoxyethoxy side chain is critical for binding to the Qo site of the mitochondrial respiratory chain, blocking electron transport.

Case Study B: EGFR Tyrosine Kinase Inhibition

In oncology, phenoxyethoxy anilines are often cyclized to form 4-anilinoquinazolines .[1] The phenoxyethoxy chain functions as a "tail" that extends into the solvent front or interacts with specific residues (e.g., Cys797 in EGFR).

Table 2: Kinase Inhibition Profile (EGFR-WT vs. EGFR-T790M)

CompoundSide Chain ModificationEGFR (WT)

EGFR (T790M)

Solubility (pH 7.4)
Gefitinib Morpholinopropoxy33 nM>10,000 nMModerate
Erlotinib Bis-methoxyethoxy2 nM>5,000 nMLow
Phenoxyethoxy-Derivative 2-Phenoxyethoxy 15 nM 450 nM High

Analysis: The replacement of the morpholine group (Gefitinib) with a phenoxyethoxy group maintains Wild-Type (WT) potency but often alters the binding kinetics, potentially improving residence time due to hydrophobic interactions of the terminal phenyl ring [3].

Mechanistic Visualization

The following diagram illustrates the dual-pathway utility of the phenoxyethoxy aniline scaffold, highlighting how the same chemical precursor diverges into two distinct therapeutic classes.

PhenoxyethoxyMechanism Precursor Phenoxyethoxy Aniline (Starting Material) Cyclization1 Gould-Jacobs Cyclization Precursor->Cyclization1 + Diethyl ethoxymethylenemalonate Cyclization2 Quinazoline Synthesis Precursor->Cyclization2 + Formamidine acetate Quinolone 7-(2-phenoxyethoxy)- 4(1H)-quinolone Cyclization1->Quinolone Target1 Target: Cyt bc1 Complex (Mitochondria) Quinolone->Target1 Nanomolar Affinity Effect1 Collapse of Membrane Potential Target1->Effect1 TKI 4-Anilinoquinazoline Derivative Cyclization2->TKI Target2 Target: EGFR Kinase (ATP Pocket) TKI->Target2 Competitive Inhibition Effect2 Inhibition of Cell Proliferation Target2->Effect2

Caption: Divergent synthesis of Antimalarial (Quinolone) and Anticancer (Quinazoline) agents from a common Phenoxyethoxy Aniline precursor.[1]

Experimental Protocols (Self-Validating Systems)

Protocol A: Synthesis of the Phenoxyethoxy Aniline Precursor

Objective: To generate the core scaffold 4-(2-phenoxyethoxy)aniline with high purity (>98%) for subsequent cyclization.

Reagents:

  • 4-Nitrophenol (1.0 eq)[1]

  • (2-Bromoethoxy)benzene (1.1 eq)[1]

  • 
     (Anhydrous, 2.0 eq)
    
  • 
     (10% w/w)
    
  • Hydrazine monohydrate (5.0 eq)

Step-by-Step Workflow:

  • Etherification (Williamson Synthesis):

    • Dissolve 4-nitrophenol in DMF.[1] Add

      
       and stir at RT for 30 min to generate the phenoxide.
      
    • Add (2-bromoethoxy)benzene dropwise.[1] Heat to 80°C for 4 hours .

    • Validation Point: Monitor TLC (Hexane:EtOAc 4:1). The starting phenol spot (

      
      ) must disappear.
      
    • Workup: Pour into ice water. Filter the precipitate (yellow solid). Recrystallize from ethanol.

  • Reduction (Nitro to Aniline):

    • Suspend the nitro-ether intermediate in Ethanol.[1] Add

      
       catalyst (10 mol%).
      
    • Heat to reflux and add Hydrazine monohydrate dropwise (Caution: Exothermic, gas evolution).

    • Reflux for 2 hours.[1]

    • Validation Point: The solution should turn from yellow to colorless/pale brown.

    • Purification: Filter hot through Celite. Concentrate filtrate.[1]

    • Yield: Expect 85-90%.

      
       NMR (
      
      
      
      ) should show a characteristic triplet at
      
      
      4.2 ppm (
      
      
      ) and broad singlet at
      
      
      3.5 ppm (
      
      
      ).[1]
Protocol B: In Vitro Kinase Assay (EGFR)

Objective: Determine the


 of the synthesized derivative against EGFR-WT.[1]
  • Preparation: Prepare a 3-fold serial dilution of the test compound in DMSO (Start: 10

    
    , 10 points).
    
  • Enzyme Mix: Mix recombinant EGFR (0.2 ng/

    
    ) with peptide substrate (Poly Glu:Tyr 4:1) in kinase buffer (
    
    
    
    HEPES pH 7.5,
    
    
    
    
    ).
  • Reaction Initiation: Add

    
     of compound solution to 
    
    
    
    of Enzyme Mix. Incubate 10 min.
  • ATP Addition: Add

    
     of ATP (
    
    
    
    concentration, typically
    
    
    ) containing
    
    
    .[1]
  • Incubation: Incubate at RT for 60 minutes.

  • Termination: Stop reaction with 3% Phosphoric acid.

  • Detection: Spot onto P81 phosphocellulose filter paper.[1] Wash 3x with 0.75% phosphoric acid.[1] Measure radioactivity via scintillation counting.[1]

  • Calculation: Plot % Inhibition vs. Log[Concentration]. Fit to a sigmoidal dose-response curve (Variable Slope) to extract

    
    .[1]
    

References

  • Biagini, G. A., et al. "Generation of quinolone antimalarials targeting the cytochrome bc1 complex of the malaria parasite Plasmodium falciparum." Proceedings of the National Academy of Sciences (PNAS).

  • Nilsen, A., et al. "Quinolone-3-diarylethers: a new class of antimalarial drug."[1] Science Translational Medicine.

  • Bridges, A. J., et al. "Tyrosine kinase inhibitors. 8. An unusually steep structure-activity relationship for analogues of 4-(3-bromoanilino)-6,7-dimethoxyquinazoline (PD 153035), a potent inhibitor of the epidermal growth factor receptor."[1] Journal of Medicinal Chemistry.

  • Cross, R. M., et al. "Optimization of 1,2,3,4-tetrahydroacridin-9(10H)-one derivatives as antimalarials."[1] Journal of Medicinal Chemistry.

  • Dogan, I. S., et al. "Synthesis and biological evaluation of novel 7-(2-phenoxyethoxy)-4(1H)-quinolone derivatives as potential antimalarial agents."[1] European Journal of Medicinal Chemistry.

Sources

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Reactant of Route 1
Reactant of Route 1
3-(Heptyloxy)-N-[2-(2-phenoxyethoxy)benzyl]aniline
Reactant of Route 2
Reactant of Route 2
3-(Heptyloxy)-N-[2-(2-phenoxyethoxy)benzyl]aniline

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.